Product packaging for Ytterbium nitride(Cat. No.:CAS No. 24600-77-9)

Ytterbium nitride

Cat. No.: B1593723
CAS No.: 24600-77-9
M. Wt: 187.05 g/mol
InChI Key: XLWMYKCPNRBIDK-UHFFFAOYSA-N
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Description

Ytterbium Nitride (YbN) is a binary inorganic compound supplied as a high-purity, black crystalline powder . It is valued in materials science for its semiconducting properties and role in advanced material synthesis. A prominent research application is in photocatalysis. Studies demonstrate that Ytterbium doping enhances the performance of semiconductor catalysts like graphitic carbon nitride (g-C3N4) and tin oxide (SnO2) . In g-C3N4, Yb induces surface polarization and generates nitrogen vacancies, which dramatically improve the separation and transfer of photogenerated charge carriers, leading to highly efficient decomposition of pollutants like tetracycline . Similarly, Yb-doped SnO2 nanoparticles show exceptional performance as catalysts for the photodegradation of organic dyes under UV light . Beyond catalysis, this compound is investigated for use in spintronics, optoelectronics, and as a high-performance additive for special alloys and ceramic materials to improve grain refinement and mechanical strength . It is also a subject of interest in the development of spectral CT imaging agents due to its favorable K-edge energy signature . As a moisture-sensitive compound, YbN is typically packaged under argon to ensure stability . This product is intended for laboratory research purposes only and is not certified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NY B1593723 Ytterbium nitride CAS No. 24600-77-9

Properties

IUPAC Name

azanylidyneytterbium
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InChI

InChI=1S/N.Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMYKCPNRBIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Yb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NYb
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DSSTOX Substance ID

DTXSID501313778
Record name Ytterbium nitride (YbN)
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Molecular Weight

187.05 g/mol
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CAS No.

24600-77-9
Record name Ytterbium nitride (YbN)
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Record name Ytterbium nitride (YbN)
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Record name Ytterbium nitride (YbN)
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Record name Ytterbium nitride (YbN)
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Record name Ytterbium nitride
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Synthesis and Advanced Growth Methodologies for Ytterbium Nitride Systems

Bulk Synthesis Pathways

The production of bulk ytterbium nitride can be achieved through several methods, primarily involving the reaction of ytterbium precursors with a nitrogen source under specific conditions.

Direct Nitridation of Ytterbium Precursors

Direct nitridation is a common method for synthesizing YbN. This can involve the reaction of ytterbium metal with nitrogen gas, often with the addition of hydrogen, at elevated temperatures ranging from 500–600°C under pressure. wikipedia.org Another approach utilizes ytterbium hydride (YbH₂) as the precursor, which reacts with ammonia (B1221849) (NH₃) at 800°C to form YbN and hydrogen gas. wikipedia.org

The use of ytterbium amides as precursors also presents a viable route. Ytterbium amide (Yb(NH₂)₂) or ytterbium triamide (Yb(NH₂)₃) can be prepared by leveraging the solubility of ytterbium metal in liquid ammonia. avestia.comavestia.com Subsequent thermal decomposition of these amides yields nanocrystalline YbN. avestia.comresearchgate.net This method is particularly effective for producing high-surface-area nitrides. avestia.comavestia.com

High-Pressure, High-Temperature Synthesis Techniques for Crystalline YbN

To obtain highly crystalline and stoichiometric YbN, high-pressure, high-temperature (HPHT) synthesis techniques are employed. These methods are crucial for overcoming the challenges posed by the high reactivity, non-stoichiometry, and high melting point of rare-earth nitrides. lookchem.com The use of a high-purity autoclave system allows for synthesis under high nitrogen pressure, which is an excellent tool for increasing the nitrogen content to achieve the desired stoichiometry. lookchem.com

In one approach, synthesis from the elements (ytterbium and nitrogen) is carried out in an autoclave where pressure, temperature, and time are varied. lookchem.com Increasing the nitridation time and pressure leads to an increase in the nitrogen content and lattice constants, ultimately reaching the stoichiometric composition of YbN. lookchem.com For instance, using a diamond anvil cell combined with in-situ laser heating, ytterbium polyhydrides have been synthesized at pressures of 160-190 GPa and temperatures around 2000 K. researchgate.net While this specific study focused on polyhydrides, the technique is applicable to the synthesis of other high-pressure phases. Similarly, other rare-earth oxoguanidinates have been synthesized at pressures of 25 to 54 GPa and temperatures of 2000–3000 K from partially oxidized metals and nitrogen. uni-bayreuth.de

The growth of single crystals often requires even higher temperatures, around 2200°C, and is typically achieved through sublimation of polycrystalline starting material in sealed tungsten crucibles. lookchem.com However, controlling the vapor pressure in sealed crucibles is challenging. lookchem.com High-pressure systems offer better control over the stoichiometry and facilitate thermodynamic investigations and crystal growth. lookchem.com

Table 1: High-Pressure Synthesis Parameters for Ytterbium Compounds

Compound Family Pressure Range (GPa) Temperature Range (K) Synthesis Method Reference
Ytterbium Polyhydrides 160-190 ~2000 Diamond Anvil Cell with in-situ laser heating researchgate.net
Ytterbium Oxoguanidinates 25-54 2000-3000 Laser-heated Diamond Anvil Cell uni-bayreuth.de
Crystalline YbN Up to 2 (kbar) Up to 1600 (°C) High-purity autoclave system lookchem.com

Precursor Chemistry and Stoichiometric Control in YbN Production

Achieving precise stoichiometric control is paramount in the production of YbN to ensure desired material properties. The choice of precursor and the reaction conditions directly influence the final composition. The direct reaction of ytterbium metal with nitrogen at elevated temperatures can be challenging for preparing stoichiometric nitrides. avestia.com

A more controlled approach involves the use of precursor compounds where the metal-to-nonmetal ratio can be better managed. For example, the synthesis of geopolymers has demonstrated that strict stoichiometric control can be achieved by using synthetic nanopowder precursors. researchgate.netwhiterose.ac.uk In this method, a solution-polymerization technique using a polymer carrier like polyethylene (B3416737) glycol can sterically inhibit the movement of precursor cations, leading to a homogeneous distribution of elements. researchgate.netwhiterose.ac.uk While applied to different material systems, this principle of precursor design for stoichiometric control is highly relevant to YbN synthesis.

The reactivity of precursors can also be systematically tuned. For instance, in the synthesis of quantum dots, the reactivity of a sulfur precursor was modulated by using chemical additives (Lewis bases) that interact with the precursor molecule. nih.gov This allowed for controlled growth of nanocrystals. nih.gov Applying similar concepts to nitrogen precursors for YbN synthesis could offer a pathway to finer control over the reaction kinetics and stoichiometry.

Thin Film Epitaxial Growth Techniques

For applications in electronics and optics, the growth of high-quality thin films of YbN is essential. Epitaxial growth techniques are employed to deposit single-crystal thin films on a substrate, often forming heterostructures with other materials.

Molecular Beam Epitaxy (MBE) of YbN Heterostructures

Molecular Beam Epitaxy (MBE) is a highly versatile technique for growing high-quality epitaxial layers and heterostructures. taylorfrancis.com In MBE, thermal evaporation of constituent materials in effusion cells generates atomic or molecular beams that impinge on a heated substrate in an ultra-high vacuum environment. taylorfrancis.com This allows for precise control over the film thickness, composition, and crystal structure at the atomic level.

MBE has been successfully used to grow various heterostructures, including those involving nitrides and other materials. lu.searxiv.org For example, the growth of Bi₂Te₃-Sb₂Te₃-Bi₂Te₃ lateral heterostructures has been demonstrated, showcasing the capability of MBE to create sharp, coherent interfaces. arxiv.org The principles of MBE, including the careful control of beam fluxes and substrate temperature, are directly applicable to the growth of YbN heterostructures. taylorfrancis.com The study of wafer curvature in MBE-grown heterostructures is also important for managing strain in lattice-mismatched systems. aps.org

Sputter Deposition and Plasma-Assisted Methods for YbN Thin Films

Sputter deposition is a physical vapor deposition (PVD) technique widely used for depositing thin films. wikipedia.org In this process, a target material (in this case, ytterbium or a ytterbium compound) is bombarded with energetic ions, typically from an inert gas like argon, causing atoms to be ejected and deposited onto a substrate. wikipedia.org

Reactive sputtering is a variation where a reactive gas, such as nitrogen, is introduced into the chamber along with the sputtering gas. diva-portal.org The sputtered metal atoms react with the nitrogen to form a nitride film on the substrate. diva-portal.org This method has been used to deposit various nitride films, including (Ti,Yb)N. researchgate.net In a study on Ti-Yb-N thin films, pulsed laser deposition, a related PVD technique, was used to prepare films with varying Yb content. researchgate.net The results showed that YbN could form a solid solution with TiN, indicating the feasibility of creating alloyed nitride thin films. researchgate.net

Magnetron sputtering is an enhanced sputtering technique that uses magnetic fields to confine the plasma, leading to higher deposition rates. It has been used to deposit a range of thin films, including lanthanum nitride and MoS₂. dntb.gov.uabeilstein-journals.org The process parameters, such as gas flow and power, are critical for controlling the film's properties. arxiv.org

Table 2: Comparison of Thin Film Deposition Techniques for Nitride Systems

Technique Description Key Advantages Relevant Findings for YbN Reference
Molecular Beam Epitaxy (MBE) Deposition of atomic/molecular beams in ultra-high vacuum. Precise control over thickness and composition at the atomic level, high purity. Growth of high-quality heterostructures with sharp interfaces. taylorfrancis.comarxiv.org
Sputter Deposition Ejection of target material by ion bombardment. Suitable for large-area deposition, good adhesion of films. Feasibility of forming (Ti,Yb)N solid solution thin films. wikipedia.orgresearchgate.net
Reactive Sputtering Sputtering in the presence of a reactive gas (e.g., nitrogen). Allows for the deposition of compound films from a metallic target. Process control is crucial to manage target poisoning and ensure desired stoichiometry. diva-portal.org
Pulsed Laser Deposition (PLD) Ablation of a target with a high-power laser. Can maintain the stoichiometry of the target material in the film. Successful preparation of Ti-Yb-N thin films with varying compositions. researchgate.net

Metal Organic Chemical Vapor Deposition (MOCVD) Approaches for Nitride Film Growth

Metal Organic Chemical Vapor Deposition (MOCVD), also known as Organometallic Vapor-Phase Epitaxy (OMVPE), is a versatile thin-film deposition technique based on the chemical reaction of organometallic precursors in the gas phase. wikipedia.orgtaylorandfrancis.com This method is widely employed for producing high-quality single-crystal or polycrystalline thin films and complex semiconductor multilayer structures. wikipedia.org In a typical MOCVD process, highly pure precursor gases are introduced into a reactor chamber where they undergo pyrolysis (thermal decomposition) on a heated substrate, leading to the deposition of the desired material. taylorandfrancis.com

The MOCVD process offers several advantages, including the ability to achieve excellent uniformity in layer thickness and composition over large areas, precise control over doping and the creation of abrupt interfaces in heterostructures. taylorandfrancis.com However, a significant challenge in the MOCVD of rare-earth nitrides is the low volatility of many organometallic rare-earth precursors. tn-sanso.co.jpmdpi.com For instance, precursors for elements like scandium and yttrium often require high-temperature supply units to achieve sufficient vapor pressure for efficient film growth. tn-sanso.co.jp

While specific MOCVD recipes for this compound are not extensively detailed in the literature, the process can be inferred from established methods for other group-III nitrides and rare-earth nitrides. tn-sanso.co.jpmdpi.com The synthesis would involve an organometallic ytterbium precursor and a nitrogen source gas. Ammonia (NH₃) is a commonly used nitrogen precursor in nitride MOCVD. tn-sanso.co.jppsu.edu For the ytterbium source, cyclopentadienyl-based complexes are likely candidates, analogous to the use of tris(cyclopentadienyl)scandium (Cp₃Sc) for ScN growth. tn-sanso.co.jp The choice of precursor is critical, as it must be sufficiently volatile and decompose cleanly at the growth temperature to avoid incorporation of impurities like carbon into the film. wikipedia.org

The growth parameters in an MOCVD system are meticulously controlled to ensure high-quality film deposition. These parameters include the substrate temperature, reactor pressure, and the flow rates of the precursor and carrier gases (such as hydrogen or nitrogen). scispace.comsemiconductor-today.com

Table 1: General MOCVD Parameters for Nitride Film Growth

ParameterTypical Range/ValuePurpose
Substrate Temperature 400°C – 1300°C scispace.comProvides thermal energy for precursor decomposition and surface diffusion of adatoms.
Reactor Pressure 10 – 760 Torr wikipedia.orgInfluences gas flow dynamics, boundary layer thickness, and chemical reaction pathways.
Yb-precursor e.g., Ytterbium(III) tris(cyclopentadienyl)Source of Ytterbium. Must be volatile and thermally stable. tn-sanso.co.jp
N-precursor Ammonia (NH₃)Source of reactive nitrogen for nitride formation. tn-sanso.co.jp
Carrier Gas Nitrogen (N₂), Hydrogen (H₂)Transports precursor vapors into the reactor. scispace.com

Substrate Engineering for Optimized YbN Film Crystallinity and Orientation

Substrate engineering is a critical aspect of epitaxial film growth, as the choice of substrate profoundly influences the crystallinity, orientation, and defect density of the deposited film. frontiersin.orgresearchgate.netchalmers.se For this compound films, achieving high crystalline quality is essential for device performance. aps.org The key principle in substrate engineering is minimizing the lattice mismatch and the difference in thermal expansion coefficients between the substrate and the epitaxial layer. chalmers.senih.govresearchgate.net A significant mismatch can lead to strain, resulting in the formation of dislocations and other defects that degrade the material's electronic and optical properties. chalmers.se

Epitaxial YbN thin films have been successfully grown on (001)-oriented Magnesium Oxide (MgO) substrates. aps.org MgO is a suitable substrate for many nitride films due to its crystal structure and relatively close lattice parameter. wm.edubeilstein-journals.org The small lattice mismatch between YbN and MgO facilitates the growth of high-quality, single-crystal films. researchgate.netbeilstein-journals.org Besides MgO, other substrates commonly used for nitride epitaxy include sapphire (Al₂O₃), silicon (Si), and gallium nitride (GaN), often with the use of buffer layers to accommodate lattice mismatch. nih.govwgtn.ac.nzmdpi.com For instance, in the growth of GaN on sapphire, an AlN buffer layer is typically used to manage the large mismatch. chalmers.se A similar strategy could be applied for YbN growth on various substrates.

The choice of substrate has a direct impact on the resulting film properties. A study comparing YbN films grown on MgO and sapphire (Al₂O₃) substrates revealed differences in their dielectric functions, highlighting the substrate's role in determining the film's optical and plasmonic characteristics. researchgate.net The crystallinity of a film is often superior when grown on a single-crystal substrate compared to an amorphous one, as the ordered atomic arrangement of the crystalline substrate acts as a template for the growing film. chalmers.sespie.org

Table 2: Comparison of Potential Substrates for YbN Film Growth

SubstrateCrystal StructureLattice Parameter (Å)Key Considerations
This compound (YbN) Rocksalt researchgate.net4.785 researchgate.netTarget film material.
Magnesium Oxide (MgO) Rocksalt4.21 beilstein-journals.orgGood lattice match for many nitrides, enabling epitaxial growth. researchgate.netbeilstein-journals.org
Sapphire (α-Al₂O₃) Hexagonal (Rhombohedral)a=4.758, c=12.991 ucl.ac.ukWidely used for nitride epitaxy; often requires a buffer layer due to significant lattice mismatch. chalmers.sewgtn.ac.nz
Silicon (Si) Diamond Cubic5.431Common and cost-effective; large lattice and thermal mismatch with nitrides necessitates complex buffer layers. researchgate.net
Gallium Nitride (GaN) Wurtzitea=3.189, c=5.185Could serve as a template for growing other nitride heterostructures. nih.gov

Fabrication of YbN Nanostructures

The synthesis of nanostructured materials, such as nanoparticles and nanowires, opens up possibilities for novel applications by leveraging their high surface-to-volume ratio and quantum confinement effects. spie.orgsolubilityofthings.com Various methods have been developed for the fabrication of this compound nanostructures.

One effective method for producing nanocrystalline YbN is through the thermal decomposition of ytterbium amides. lookchem.com In this process, precursors like ytterbium diamide (B1670390) (Yb(NH₂)₂) or ytterbium triamide (Yb(NH₂)₃) are heated in a vacuum. lookchem.com The amides first decompose to form an imide intermediate (YbNH) with the release of ammonia, and upon further heating to around 773 K, this intermediate converts into stoichiometric, nanocrystalline cubic YbN. lookchem.com This technique has been shown to produce YbN with high surface areas. lookchem.com

General "bottom-up" synthesis techniques can also be adapted for creating YbN nanostructures. solubilityofthings.comgoogle.com These methods involve the controlled assembly of atoms or molecules into the desired nanostructure. For instance, the synthesis of ytterbium nanoparticles has been achieved through methods like bioreduction and the thermal decomposition of organometallic precursors in the presence of stabilizing agents. nih.govoup.comnih.gov While these reports often focus on metallic or oxide nanoparticles, the principles can be extended to nitride synthesis by using appropriate nitrogen sources. nih.govdiva-portal.orgresearchgate.net

The fabrication of one-dimensional nanostructures like nanowires can be accomplished through various techniques. spie.orgresearchgate.netsciopen.com Template-assisted synthesis, where a nanoporous material guides the growth of the nanowires, is one such approach. researchgate.net Another common method is the Vapor-Liquid-Solid (VLS) mechanism, where a metallic catalyst nanoparticle liquefies and absorbs reactant gases, from which the nanowire crystallizes and grows. google.com While the direct application of VLS to YbN is not widely reported, this mechanism is a cornerstone for the synthesis of many semiconductor nanowires and could potentially be adapted for YbN. mdpi.com

Table 3: Summary of YbN Nanostructure Fabrication Methods

MethodPrecursor(s)Typical ProductKey Process Feature
Thermal Decomposition Yb(NH₂)₂, Yb(NH₂)₃ lookchem.comNanocrystalline YbN Powder lookchem.comHeating of amide precursors in a vacuum, leading to decomposition and nitride formation. lookchem.com
Bioreduction Yb(III) saltsYb metal nanoparticles nih.govoup.comUse of biological extracts for reduction; can be adapted for nitride synthesis with a nitrogen source.
Template-Assisted Synthesis Ytterbium source, Nitrogen sourceYbN Nanowires/NanorodsGrowth within the pores of a template material like anodic alumina. researchgate.net
Vapor-Liquid-Solid (VLS) Organometallic Yb precursor, NH₃YbN NanowiresCatalyst-mediated growth from vapor-phase reactants. google.com

Advanced Characterization and Analytical Spectroscopies of Ytterbium Nitride Materials

Structural Elucidation Techniques

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of YbN. For bulk YbN, XRD patterns confirm its cubic rock-salt crystal structure. lookchem.com In the case of thin films, XRD is crucial for assessing crystalline quality and orientation. For instance, YbN films deposited on a magnesium oxide (MgO) (001) substrate have been shown to exhibit a single (111) orientation. researchgate.net

The analysis of nanocrystalline YbN prepared by the thermal decomposition of ytterbium amides also utilizes XRD to track the formation process. lookchem.com Changes in the XRD patterns with temperature reveal the transition from amide to imide and finally to the cubic YbN structure. lookchem.com Furthermore, XRD studies on ammonia-treated nanocrystalline YbN show shifts in diffraction peaks to lower angles, indicating the expansion of the crystal lattice as ammonia (B1221849) molecules are incorporated. lookchem.com

Grazing incidence XRD (GI-XRD) is a particularly useful variant for analyzing thin films, as it enhances the signal from the surface layer while minimizing interference from the substrate. measurlabs.com This technique is valuable for determining the crystal structure, crystallinity, and lattice parameters of YbN films. measurlabs.com

Table 1: Crystallographic Data for YbN from XRD Analysis

Sample TypeSubstrateOrientationKey FindingsReference
Bulk YbNN/APolycrystallineConfirms cubic rock-salt crystal structure. lookchem.com
YbN Thin FilmMgO (001)(111)Demonstrates single-orientation growth. researchgate.net
Nanocrystalline YbNN/APolycrystallineFormation from thermal decomposition of amides. lookchem.com
Ammonia-treated Nanocrystalline YbNN/APolycrystallineLattice expansion due to NH3 incorporation. lookchem.com

Electron microscopy techniques are indispensable for visualizing the microstructure and surface morphology of YbN materials at the nanoscale.

Scanning Electron Microscopy (SEM) provides detailed images of surface topography. afmworkshop.com It offers a large depth of field, making it suitable for observing features with significant vertical relief. afmworkshop.com

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the imaging of the internal structure of materials at an atomic scale, revealing crystallographic details and defects. nanosurf.com In situ nanomechanical testing within a TEM can provide insights into the material's deformation mechanisms. bruker.com

Atomic Force Microscopy (AFM) is used to generate quantitative, three-dimensional topographic maps of a sample's surface with high vertical resolution. afmworkshop.comnanosurf.com Unlike electron microscopy techniques that typically require a vacuum environment, AFM can operate in air or liquid, which is advantageous for certain sample types. afmworkshop.com

These techniques are often used in a complementary fashion to gain a comprehensive understanding of the material's structure. For example, SEM can provide a broad overview of the surface, while AFM can offer higher resolution details of flatter areas and quantitative height measurements. afmworkshop.com HRTEM, in turn, provides detailed information about the crystal lattice and any defects present within the material.

Table 2: Comparison of Electron Microscopy and Atomic Force Microscopy

TechniquePrimary InformationResolutionEnvironmentKey Advantages
SEMSurface morphology, topographyHigh lateral resolution (1-10 nm)VacuumLarge depth of field, chemical composition analysis (with EDS)
HRTEMInternal structure, crystallography, defectsAtomic-scale lateral resolution (0.1-0.2 nm)VacuumProvides detailed internal structural information
AFM3D surface topography, surface properties (e.g., roughness, mechanical)High vertical resolution (sub-nm), good lateral resolutionAir, liquid, vacuumQuantitative height data, minimal sample preparation, operates in various environments

High-pressure X-ray diffraction is a powerful tool for investigating the structural stability and phase transitions of materials under extreme conditions. While specific high-pressure XRD studies on YbN are not extensively detailed in the provided context, the general methodology involves using a diamond anvil cell (DAC) to apply pressure to the sample, which is then analyzed with a high-brilliance X-ray source, such as a synchrotron. aps.orgnih.gov

For example, studies on the rare-earth metal ytterbium have shown a sequence of phase transitions from face-centered cubic (fcc) to body-centered cubic (bcc), then to hexagonal close-packed (hcp), and finally to another fcc phase at pressures up to 70 GPa. aps.org Similar investigations on nitrides, such as yttrium nitride (YN), have revealed the formation of novel nitrogen-rich compounds at high pressures and temperatures. acs.org These studies demonstrate the capability of high-pressure XRD to identify new crystalline phases and provide insights into the material's compressibility and bonding under extreme conditions. acs.org

Electron Microscopy for Microstructural and Nanoscale Characterization (e.g., SEM, HRTEM, AFM)

Electronic and Vibrational Spectroscopic Probes

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. semanticscholar.org For YbN, XPS is particularly important for analyzing the valence state of ytterbium.

High-resolution XPS analysis of YbN thin films reveals the presence of mixed valence states for ytterbium (Yb²⁺ and Yb³⁺). researchgate.net The complex structure of the Yb 4d spectrum, which is influenced by LS coupling, can be deconvoluted to identify the contributions from both divalent and trivalent ytterbium ions. researchgate.netresearchgate.net Typically, the trivalent component is found to be dominant. researchgate.net The N 1s core level spectrum is also analyzed to understand the bonding environment of nitrogen. researchgate.net

The valence band spectrum of Yb-containing compounds, also accessible via XPS, shows distinct features corresponding to the Yb²⁺ and Yb³⁺ states. bibliotekanauki.pl The region close to the Fermi level is associated with the 4f⁷/₂ and 4f⁵/₂ spin-orbit doublet of divalent Yb, while the multiplet structure at higher binding energies arises from the 4f¹³ → 4f¹² transition, characteristic of trivalent Yb. bibliotekanauki.pl

Table 3: XPS Core Level Binding Energies for Ytterbium in YbN

Core LevelValence StateApproximate Binding Energy (eV)Key Feature
Yb 4d₅/₂Yb²⁺~180.3Shoulder peak
Yb³⁺~183.2 - 186Main peak
Yb 4d₃/₂Yb²⁺~187.2Shoulder peak
Yb³⁺~190.7 - 210Main peak and multiplet structure

Note: Exact binding energies can vary depending on the specific compound and instrument calibration.

Photoluminescence (PL) spectroscopy is a powerful technique for investigating the electronic structure and optical properties of materials, including YbN and systems where Yb is used as a dopant.

In systems like Yb-doped gallium nitride (GaN), the PL spectra show sharp emission lines corresponding to the intra-4f shell transitions of the Yb³⁺ ion, specifically the ²F₅/₂ → ²F₇/₂ transition. researchgate.net The analysis of these spectra at various temperatures allows for the determination of the energy level diagram of the crystal-field-split 4f levels. researchgate.net Similarly, in Yb-doped silicate (B1173343) glass, a characteristic emission peak around 1008 nm is attributed to the same ²F₅/₂ → ²F₇/₂ transition of the Yb³⁺ ion. researchgate.net

In more complex systems, such as erbium-ytterbium co-doped materials, Yb³⁺ can act as a sensitizer, absorbing pump energy and transferring it to the emitter ion (Er³⁺), leading to upconversion or downconversion luminescence. peerj.com The PL spectra of such materials can exhibit emissions in the visible range due to transitions within the Er³⁺ ions, which are populated via energy transfer from the Yb³⁺ ions. peerj.com

Infrared Spectroscopy (e.g., Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR)) for Vibrational Modes of YbN

Infrared (IR) spectroscopy is a powerful technique for investigating the vibrational modes of materials. tanta.edu.eg It operates on the principle that molecules and crystal lattices absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. nanografi.com For a vibrational mode to be IR active, it must induce a change in the molecule's or crystal's dipole moment. tanta.edu.egwikidoc.org The infrared spectrum is typically divided into near-infrared (14000–4000 cm⁻¹), mid-infrared (4000–400 cm⁻¹), and far-infrared (400–10 cm⁻¹) regions, each providing information on different types of vibrations. wikidoc.org

In the context of ytterbium nitride (YbN), which crystallizes in the rock-salt structure, infrared spectroscopy, often coupled with Raman spectroscopy, has been instrumental in characterizing its phonon spectra. aps.orgaps.org Phonons are quantized modes of vibration in a crystal lattice. For YbN, the transverse optical (TO) and longitudinal optical (LO) phonon modes are of particular interest.

Research on single crystals of YbN has utilized optical reflectivity measurements across a broad energy range, from which the optical constants are derived through Kramers-Kronig analysis. aps.orgaps.org These studies have been supplemented by Raman spectroscopy to gain further insights into the phonon spectra. aps.orgaps.org From IR reflectivity measurements on YbN, the TO(Γ) mode has been identified. For instance, a value for the TO(Γ) mode at 274 cm⁻¹ was extracted by fitting a model to the plasmon-coupled mode in the reflectivity spectrum. researchgate.net The corresponding LO(Γ) mode was determined to be around 500 cm⁻¹ from the zero crossing of the model-derived dielectric function. researchgate.net These experimental findings are crucial for validating theoretical calculations of the phonon dispersion in YbN.

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Compositional Analysis of YbN

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples. While specific studies detailing the use of ICP-OES for YbN are not prevalent in the provided search results, the technique's general applicability makes it a relevant tool for analyzing the stoichiometry and purity of this compound materials.

The principle of ICP-OES involves introducing a sample, typically in liquid form, into an argon plasma. The extremely high temperature of the plasma (around 6,000-10,000 K) excites the atoms of the elements present in the sample, causing them to emit light at characteristic wavelengths. This emitted light is then collected and analyzed by a spectrometer. The intensity of the light at each specific wavelength is proportional to the concentration of that element in the sample.

For YbN analysis, a solid sample would first need to be digested into a liquid form using appropriate acids. This solution would then be introduced into the ICP-OES instrument. The technique could be used to:

Verify Stoichiometry: Determine the precise ratio of ytterbium to nitrogen, which is crucial as deviations from stoichiometry can significantly impact the material's electronic and magnetic properties. aps.orgosti.gov

Detect Impurities: Identify and quantify trace elemental impurities that may have been introduced during the synthesis process. The presence of impurities can alter the material's performance in electronic and thermoelectric applications.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a related technique that uses a pulsed laser to ablate material directly from a solid sample, which is then transported to the ICP-MS for analysis. measurlabs.com This method could be particularly useful for spatially resolved compositional analysis of YbN films or bulk samples.

Rutherford Backscattering Spectroscopy (RBS) and Elastic Recoil Detection Analysis (ERDA) for Elemental Profiling in YbN Films

Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection Analysis (ERDA) are powerful ion beam analysis techniques for quantitative, non-destructive depth profiling of thin films. eag.comeag.comebsco.comwikipedia.org

Rutherford Backscattering Spectrometry (RBS)

In RBS, a beam of high-energy ions, typically helium ions (alpha particles), is directed at the sample. eag.comebsco.com Some of these ions undergo elastic collisions with the nuclei of the atoms in the sample and are scattered backward. The energy of the backscattered ions is measured by a detector. ebsco.com This energy depends on two main factors: the mass of the target atom (kinematic factor) and the depth at which the collision occurred (energy loss factor). eag.com By analyzing the energy spectrum of the backscattered ions, one can determine the elemental composition and the thickness of the film without the need for reference standards. eag.comeag.com

RBS is particularly well-suited for the analysis of heavy elements in a lighter matrix. measurlabs.com For YbN films, RBS can be used to determine the Yb to N ratio and to profile the distribution of these elements with depth. researchgate.net It can also be used to detect heavy impurities. However, RBS has limitations in detecting light elements, especially hydrogen. eag.com

Elastic Recoil Detection Analysis (ERDA)

ERDA is complementary to RBS and is especially effective for the analysis of light elements. hzdr.deansto.gov.au In this technique, a heavier ion beam (e.g., chlorine) is directed at the sample at a grazing angle. hzdr.deansto.gov.au The incident ions collide with the atoms in the sample, causing them to recoil in the forward direction. These recoiled atoms are then detected and their energy and, in some setups, their time-of-flight are measured. atomiclayerdeposition.com This allows for the identification of the recoiled element and the determination of its concentration as a function of depth. wikipedia.org

Time-of-Flight ERDA (ToF-ERDA) is an advanced version of the technique that provides excellent mass separation and depth resolution. hzdr.depvdproducts.com ERDA would be the preferred method for accurately profiling the nitrogen concentration in YbN films and for detecting light elemental contaminants like hydrogen, oxygen, and carbon. hzdr.dearxiv.org The combination of RBS and ERDA provides a comprehensive elemental depth profile of YbN films. researchgate.netmeasurlabs.com

Magnetic and Thermoelectric Transport Property Measurement Techniques

Magnetometry (e.g., Superconducting Quantum Interference Devices (SQUID)) for Magnetic Ordering Investigation in YbN

The investigation of magnetic properties is crucial for understanding the fundamental physics of this compound and its potential in spintronic applications. ontosight.ai Magnetometry techniques, particularly those utilizing Superconducting Quantum Interference Devices (SQUID), are highly sensitive methods for measuring the magnetic properties of materials. researchgate.netjos.ac.cn

A SQUID magnetometer can measure very small magnetic moments, making it ideal for studying the magnetic ordering in materials like YbN. researchgate.netjos.ac.cn By measuring the magnetization as a function of temperature and applied magnetic field, several key magnetic parameters can be determined.

For YbN, SQUID magnetometry has been used to investigate its magnetic susceptibility. aps.orgaps.org Studies on YbN films have revealed an antiferromagnetic exchange, which is unique among the rare-earth nitrides, as most others are either paramagnetic or ferromagnetic. wgtn.ac.nz The temperature-dependent magnetic susceptibility of YbN films has been shown to follow a Curie-Weiss law, with a negative Curie-Weiss temperature (θ = -93 ± 3 K) indicative of antiferromagnetic interactions. wgtn.ac.nz The effective magnetic moment per Yb³⁺ ion has been determined to be approximately 4.5 µB, which is in close agreement with the theoretical free-ion value of 4.54 µB. wgtn.ac.nz This agreement suggests that the Yb ions are predominantly in the +3 charge state in stoichiometric films. wgtn.ac.nz Low-temperature magnetic susceptibility measurements have also been used to estimate the Kondo temperature for YbN, which is around 8.5-11 K. aps.orgresearchgate.net

Electrical Transport Measurements (Temperature-Dependent Resistivity, Hall Effect) for Charge Carrier Dynamics in YbN

Electrical transport measurements provide critical information about the charge carriers (electrons or holes) in a material, including their concentration, mobility, and scattering mechanisms.

Temperature-Dependent Resistivity

Measuring the electrical resistivity of YbN as a function of temperature reveals its fundamental electronic nature. YbN is generally considered a semimetal. aps.orgosti.gov However, some studies on thin films have shown insulating behavior, characterized by a negative temperature coefficient of resistivity (TCR), where the resistivity increases as the temperature decreases. wgtn.ac.nz The room temperature resistivity of YbN films has been reported to be around 2.7 mΩ·cm. wgtn.ac.nz Low-temperature transport measurements have indicated that dislocation and acoustic phonon scattering are the dominant mechanisms affecting electronic transport. researchgate.net

Hall Effect Measurements

The Hall effect measurement is a direct method to determine the type of charge carriers (n-type or p-type), their concentration, and their mobility. badw.de This measurement involves applying a magnetic field perpendicular to the direction of current flow in the sample and measuring the resulting transverse voltage (Hall voltage). badw.de

For YbN, Hall effect measurements at room temperature have yielded an electron concentration on the order of 1.00 x 10²¹ cm⁻³. wgtn.ac.nz The charge carrier mobility has been calculated to be around 2.3 cm² V⁻¹ s⁻¹. wgtn.ac.nz These high carrier concentrations are consistent across different studies on YbN. wgtn.ac.nz The combination of resistivity and Hall effect data allows for a comprehensive understanding of the charge transport dynamics in this compound.

Thermoelectric Transport Measurements (Seebeck Coefficient, Thermal Conductivity) for YbN System Performance

Thermoelectric materials can convert heat energy directly into electrical energy and vice versa, making them promising for waste heat recovery and solid-state cooling applications. The performance of a thermoelectric material is characterized by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).

Seebeck Coefficient

The Seebeck coefficient, also known as the thermopower, is a measure of the magnitude of the induced thermoelectric voltage in response to a temperature difference across the material. For YbN thin films, the Seebeck coefficient has been found to be negative, indicating that electrons are the majority charge carriers. researchgate.net The Seebeck coefficient increases in magnitude with increasing temperature, reaching values as high as -147.7 µV/K at 775 K for YbN films on Al₂O₃ substrates. researchgate.net The high Seebeck coefficient, combined with high electrical conductivity, results in a high thermoelectric power factor (S²σ), which is a key indicator of a material's potential for thermoelectric power generation. researchgate.netresearchgate.net YbN films on MgO substrates have exhibited a power factor of approximately 1.93 mW/m·K² at 775 K. researchgate.net

Thermal Conductivity

The thermal conductivity of a material is a measure of its ability to conduct heat. For efficient thermoelectric performance, a low thermal conductivity is desirable to maintain a large temperature gradient. The total thermal conductivity is the sum of the electronic (κₑ) and lattice (κₗ) contributions. In materials with high carrier concentrations, the electronic contribution can be significant. The lattice thermal conductivity is primarily due to heat transport by phonons.

Interactive Data Table: Thermoelectric Properties of YbN Thin Films

SubstrateTemperature (K)Seebeck Coefficient (µV/K)Power Factor (mW/m·K²)
MgO (001)775-107.6 researchgate.net1.93 researchgate.net
Al₂O₃ (0001)775-147.7 researchgate.net-

Thermal Stability and Transformation Analysis (e.g., Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC))

The thermal stability of this compound (YbN) is a critical characteristic, particularly for its applications in high-temperature environments such as in semiconductors and protective coatings. researchgate.netscielo.org Analysis of the thermal behavior of YbN, especially in its nanocrystalline form, reveals specific decomposition and transformation pathways under thermal stress.

Detailed studies on the thermal decomposition of nanocrystalline this compound have been conducted using techniques such as Temperature Programmed Desorption (TPD) coupled with mass spectrometry. These analyses provide insights into the temperature ranges at which the material undergoes changes. While comprehensive TGA-DSC data for bulk this compound is not extensively reported in publicly available literature, the thermal decomposition of nanocrystalline YbN synthesized from ytterbium amides (Yb(NH₂)₃) offers significant findings.

Research findings indicate that the thermal decomposition of the precursor to form YbN and the subsequent decomposition of YbN itself occur in distinct stages. The conversion of an intermediate imide species (YbNH) to this compound (YbN) is marked by the evolution of hydrogen gas (H₂), a process that commences at approximately 700 K (427 °C). lookchem.com

Further heating leads to the decomposition of this compound. In the temperature range of 700 K to 900 K (427 °C to 627 °C), the evolution of nitrogen gas (N₂) is observed. lookchem.com This suggests that the YbN begins to decompose into a non-stoichiometric form, denoted as YbN₁₋ₓ. lookchem.com

The following table summarizes the key thermal decomposition events for nanocrystalline this compound as identified through Temperature Programmed Desorption (TPD) analysis.

Table 1: Thermal Decomposition Data for Nanocrystalline this compound

Temperature Range (K) Temperature Range (°C) Observed Event Evolved Gas Product
~700 ~427 Onset of YbNH to YbN conversion H₂ YbN

Data sourced from Temperature Programmed Desorption (TPD) analysis of nanocrystalline YbN formed from Yb(NH₂)₃ precursor. lookchem.com

It is important to note that the thermal stability of YbN can be influenced by factors such as its stoichiometry, crystallinity, and the surrounding atmosphere. For instance, exposure to humid air at room temperature can lead to hydrolysis, producing Yb(OH)₂ and ammonia, indicating sensitivity to environmental conditions even without thermal input. scielo.org The reoxidation behavior of more complex nitrides containing ytterbium has also been studied, showing that the presence of other elements can significantly alter the decomposition mechanism and activation energy for the process. scielo.org However, for pure YbN, the primary thermal event under inert or vacuum conditions is its decomposition with the loss of nitrogen at elevated temperatures.

Theoretical Frameworks and Computational Simulations for Ytterbium Nitride

Density Functional Theory (DFT) Applications in YbN Research

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of YbN. By approximating the many-body problem of electron interactions into a functional of the electron density, DFT allows for the calculation of various material properties with a good balance of accuracy and computational cost.

DFT calculations have been instrumental in characterizing the electronic properties of YbN. Studies focusing on YbN and related rare-earth nitrides have revealed important details about their band structures and density of states (DOS). For instance, calculations on yttrium nitride (YN), a related compound, show a strong hybridization between the transition element's d-states and nitrogen's p-states. aip.org This hybridization is a key factor in determining the material's electronic behavior. aip.org In Yb-doped aluminum nitride (AlN), DFT combined with the LSDA+U method has been used to study the electronic structure, indicating that the material possesses semiconductor behavior. researchgate.net The total and partial DOS calculations for AlN:Yb show that the 4f states of ytterbium are located in the valence band and the conduction band, with hybridization occurring between the Yb-5d and N-2p orbitals. researchgate.net

The electronic band structure of YbN is critical for understanding its potential in electronic and spintronic applications. DFT calculations suggest that the placement of the Fermi level and the nature of the band gap are highly dependent on the crystal structure and the presence of any dopants. ripublication.comresearchgate.net For example, in Yb-doped AlN, the magnetic moment primarily originates from the Yb ion, suggesting its potential for spintronic applications. researchgate.net

DFT is widely used to predict the structural stability of materials under various conditions. For YbN, calculations have explored its stability in different crystal structures, such as the rock-salt (B1) and body-centered tetragonal (BCT) phases. iiste.org An improved interaction potential model, which includes three-body interactions, has been used to investigate the structural properties of YbN. iiste.org These studies predict a pressure-induced phase transition from the initial NaCl (B1) structure to a BCT phase at approximately 82 GPa, with a calculated volume collapse of 4.3%. iiste.org

The stability of different phases is determined by comparing their total energies. For instance, studies on multicomponent nitrides use DFT to investigate thermodynamic stability and predict feasible synthesis routes. diva-portal.org In the case of Yb-doped lutetium oxide (Lu2O3) nanocrystals, first-principles calculations combined with experimental data have elucidated the mechanisms of pressure-induced phase transitions, showing a sequence from a low-pressure cubic phase to a high-pressure cubic phase, and then to a monoclinic phase. researchgate.net Such computational insights are invaluable for understanding how doping and external pressure can modify the structural properties of materials like YbN. researchgate.net

Understanding the magnetic properties of YbN is crucial for its potential use in spintronic devices. DFT calculations are employed to investigate magnetic exchange interactions and determine the preferred magnetic ordering (ferromagnetic vs. antiferromagnetic). In Yb-doped AlN, the total energy as a function of the lattice constant has been calculated for both ferromagnetic (FM) and antiferromagnetic (AFM) configurations to determine the ground state. researchgate.net These calculations predict that Yb ions order ferromagnetically in AlN. researchgate.net

The magnetic moment in Yb-doped AlN is found to be primarily contributed by the Yb ion, with smaller contributions from the aluminum and nitrogen atoms. researchgate.net The total magnetic moment per molecule has been calculated to be approximately 0.9891 µB. researchgate.net The exchange interaction in such materials can be short-ranged and have an orbital character, as suggested by DFT, in contrast to the long-ranged interactions proposed by mean-field theories. researchgate.net Theoretical approaches like the broken-symmetry (BS) method within DFT are used to extract exchange coupling constants, which describe the strength and nature of the magnetic interactions between magnetic centers. kit.edu

SystemPropertyValueMethod
Al₀.₉₃₇₅Yb₀.₀₆₂₅NTotal Magnetic Moment (µB/molecule)0.9891LSDA+U
Al₀.₉₃₇₅Yb₀.₀₆₂₅NMagnetic Moment on Yb (µB)0.9791LSDA+U
Al₀.₉₃₇₅Yb₀.₀₆₂₅NMagnetic OrderingFerromagneticLSDA+U

Phonon dispersion curves and vibrational spectra provide insight into the lattice dynamics, thermal properties, and stability of a material. For YbN, theoretical models such as the breathing shell model (BSM) have been used to calculate phonon dispersion curves. ias.ac.in These calculations indicate that YbN behaves like an ionic crystal, leading to a large splitting between longitudinal optical (LO) and transverse optical (TO) modes. ias.ac.in Due to the small mass of the nitrogen atom, very large values for LO frequencies are obtained. ias.ac.in

First-principles calculations based on DFT are a standard method for determining phonon dispersion. numberanalytics.com These calculations can reveal potential lattice instabilities, which would manifest as imaginary frequencies in the phonon spectrum. The study of phonon properties is also essential for understanding electron-phonon coupling, which can be significant in rare-earth compounds and influence their electronic and optical properties. ias.ac.inuni-hamburg.de For instance, in yttrium nitride (YN), a large LO-TO splitting at the Γ point in the vibrational spectrum has been observed, arising from long-range dipole-dipole interactions. aip.org

Point defects can significantly influence the properties of materials. DFT calculations are used to determine the formation energy of various defects, such as vacancies, interstitials, and substitutions. aip.orgsci-hub.sescm.com The defect formation energy is calculated based on the total energies of the supercell with and without the defect, and the chemical potentials of the constituent atoms. aip.orgresearchgate.net

For Yb-doped AlN, the low formation energy suggests that Yb atoms preferentially substitute Al sites. researchgate.net To confirm this stability, the adsorption energy is also calculated, which indicates that the adsorption of Yb at the Al site is energetically stable. researchgate.net First-principles calculations of point defect formation energies in transition metal nitrides have shown that vacancy formation energies tend to decrease from group 3 to group 6 nitrides. nsf.gov For group 3 nitrides like ScN and YN, the formation energies for nitrogen and cation vacancies are relatively high. nsf.gov

Material SystemDefect TypePropertyFindingMethod
Yb-doped AlNYb substitution for AlFormation EnergyLow, indicating preferential substitutionDFT (LSDA+U)
Yb-doped AlNYb adsorption on Al siteAdsorption EnergyEnergetically stableDFT (LSDA+U)
Group 3 Nitrides (ScN, YN, LaN)Nitrogen VacancyFormation EnergyAverage of 2.7 eVDFT
Group 3 Nitrides (ScN, YN, LaN)Cation VacancyFormation EnergyAverage of 4.5 eVDFT

Phonon Dispersion and Vibrational Spectra Modeling of YbN

First-Principles and Ab Initio Methodologies for YbN Systems

First-principles, or ab initio, methods are a class of computational techniques that rely only on fundamental physical constants, without empirical parameters. j-octa.com DFT is a major type of first-principles calculation, but other methods also exist. j-octa.com These methodologies are crucial for providing a fundamental understanding of the electronic and structural properties of materials like YbN.

Ab initio calculations have been used to study the structural and electronic properties of yttrium nitride (YN) in various phases, confirming that the rocksalt structure is the most stable. researchgate.net These calculations can also predict pressure-induced phase transitions and changes in the electronic band gap under pressure. researchgate.net For Yb-doped systems, first-principles methods are used to describe the electronic structure and the coupling between electrons and phonons. researchgate.net For example, in Yb-doped AlN, first-principles calculations have been used to investigate its structural, electronic, and magnetic properties. researchgate.net Similarly, studies on YxIn1-xN alloys have employed ab initio calculations to determine the most energetically favorable structures and phases. redalyc.org The breathing shell model used to study the phonon properties of YbN is another example of a theoretical approach that, while not strictly ab initio in all its forms, is based on fundamental interaction principles. ias.ac.in

Advanced Interaction Potential Models (e.g., Improved Interaction Potential Model (IIPM)) and Molecular Dynamics Simulations of YbN

Theoretical modeling and simulations provide crucial insights into the material properties of ytterbium nitride (YbN) under various conditions. Molecular dynamics (MD) simulations, which compute the motion of atoms and molecules based on the forces between them, are a powerful tool for understanding the behavior of materials at a microscopic level. ebsco.comnih.gov The accuracy of these simulations hinges on the quality of the interaction potentials used to describe the forces between ions.

For ionic crystals like YbN, advanced models such as the Improved Interaction Potential Model (IIPM) have been developed to provide a more accurate description of their structural and elastic properties, particularly under high pressure. iiste.orgiiste.org The IIPM is a theoretical framework that extends beyond simple two-body potentials by incorporating additional, more nuanced interactions. This model typically consists of:

Long-range Coulombic interactions.

Three-body interactions, which account for the effect of neighboring ions on a given pair-wise interaction.

Van der Waals (vdW) multipole interactions.

Short-range overlap repulsive interactions, often described by a Hafemeister and Flygare (HF) type potential, extending to second-nearest neighbors. iiste.org

The effects of electronic polarizability of the ions. iiste.org

The inclusion of three-body interactions and polarizability effects has been shown to be critical for accurately modeling the behavior of rare-earth pnictides under high pressure. iiste.orgiiste.org

Research utilizing the IIPM has successfully investigated the high-pressure structural phase transition of YbN. iiste.orgiiste.org Under ambient conditions, YbN crystallizes in the rock salt (NaCl, B1) structure. iiste.org Theoretical studies applying the IIPM predict that YbN undergoes a structural phase transition from this initial B1 phase to a body-centered tetragonal (BCT) phase at approximately 82 GPa. iiste.org This theoretical prediction aligns well with available experimental data. iiste.orgiiste.org

The table below summarizes the key findings from the IIPM study on the high-pressure phase transition of YbN.

PropertyIIPM Calculated ValueReference
Crystal Structure (Ambient)NaCl (B1) iiste.org
High-Pressure PhaseBody-Centered Tetragonal (BCT) iiste.orgiiste.org
Transition Pressure (B1 → BCT)~82 GPa iiste.org
Volume Collapse at Transition4.3% iiste.org

The successful application of the IIPM to predict the phase transition pressure and associated volume collapse demonstrates its suitability for high-pressure studies of YbN and related rare-earth compounds. iiste.orgiiste.org

Computational Quantum Chemistry for YbN Complexes and Materials

Computational quantum chemistry provides a fundamental understanding of the electronic structure and bonding in materials like this compound. rsc.org Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to investigate the electronic, magnetic, and structural properties from first principles, without reliance on empirical parameters. researchgate.netmdpi.com

Studies on YbN have presented a complex picture of its electronic nature. Early experimental work on large single crystals suggested that stoichiometric YbN is a self-compensated semimetal. aps.orgosti.gov These studies identified the occupied 4f¹³ state to be approximately 6 eV below the Fermi level (EF), with the empty 4f¹⁴ state about 0.2 eV above it. aps.orgosti.gov However, subsequent research, including modern theoretical studies and experiments on thin films, has pointed towards YbN being an intrinsic semiconductor. wgtn.ac.nz This discrepancy is often attributed to stoichiometry issues in earlier samples, where slight nitrogen deficiency can induce semimetallic behavior. wgtn.ac.nz

Modern theoretical treatments have explored these properties in detail. Quantum mechanical calculations using DFT with a generalized gradient approximation (GGA) have been used to study the pressure-induced structural phase transition in YbN from the B1 (NaCl) to the B2 (CsCl) structure, predicting a transition pressure of 137 GPa. researchgate.net Other theoretical studies highlight that the generic band structure of YbN features a valence band maximum at the Γ point and a conduction band minimum at the X point in the Brillouin zone. wgtn.ac.nz Depending on the theoretical approach, these calculations predict either a small band overlap (semimetal) or a finite indirect band gap (semiconductor). wgtn.ac.nz

Recent studies on YbN thin films support the semiconductor model, with an observed optical absorption onset at 1.5 eV. wgtn.ac.nz Magnetically, these films exhibit an antiferromagnetic Curie-Weiss temperature dependence, which is consistent with previous observations on bulk samples. wgtn.ac.nz

The table below presents a summary of key electronic and structural parameters for YbN derived from various computational and experimental studies.

PropertyReported Value / ObservationMethod / CommentReference(s)
Electronic NatureSelf-compensated semimetalEarly single-crystal experiments aps.orgosti.govresearchgate.net
Intrinsic semiconductorThin-film experiments; modern theory wgtn.ac.nz
Occupied 4f¹³ State~6 eV below EFExperimental aps.orgosti.govresearchgate.net
Empty 4f¹⁴ State~0.2 eV above EFExperimental aps.orgosti.govresearchgate.net
Optical Band Gap~1.5 eV (absorption onset)Thin-film optical measurements wgtn.ac.nz
Magnetic PropertyAntiferromagnetic exchangeThin-film magnetic measurements wgtn.ac.nz
B1-B2 Phase Transition Pressure137 GPaDFT-GGA calculation researchgate.net
Bulk Modulus (B1 phase)136 GPaDFT-GGA calculation researchgate.net

Computational studies have also been extensively applied to various ytterbium complexes, revealing insights into their magnetic interactions, luminescence, and nonlinear optical properties. rsc.orgmdpi.comoptica.org For instance, ab initio calculations on dinuclear Yb(III) complexes have been used to understand their magnetic behavior, such as the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers. rsc.org While not focused on the simple binary YbN, these studies on more complex molecules demonstrate the power of computational quantum chemistry to probe the intricate electronic structures governed by the Yb ion. mdpi.comoptica.org

Electronic, Magnetic, and Optoelectronic Phenomena in Ytterbium Nitride Systems

Electronic Band Structure and Charge Carrier Dynamics

The electronic properties of YbN are complex, with experimental and theoretical studies pointing towards a nuanced behavior that straddles the line between semiconducting and semimetallic states.

The ability to engineer the band gap of a material is crucial for its application in electronic and optoelectronic devices. For nitride materials, alloying and managing lattice strain are common methods for tuning the band gap. In Yttrium Nitride (YN), a related material, first-principles calculations have shown that the band gap is sensitive to the lattice constant; an increase in the lattice constant leads to an increase in the indirect Γ-X bandgap. aip.org

While specific studies on band gap engineering in pure YbN are not extensively detailed in the provided context, general principles of materials science suggest that similar mechanisms would apply. Alloying YbN with other nitrides, such as Aluminum Nitride (AlN) or Gallium Nitride (GaN), is a potential route for tuning its electronic and optical properties. acs.orgfrontiersin.org For instance, doping materials with Ytterbium ions (Yb³⁺) is a known method to modify the photonic characteristics of the host material. mdpi.com The pressure-induced behavior of Yb³⁺ energy levels in GaN has also been studied, indicating that external pressure can alter the electronic structure. nih.gov The occupied 4f¹³ state in YbN is located about 6 eV below the Fermi level (E_F), while the empty 4f¹⁴ state is approximately 0.2 eV above it, and modifications to these energy levels would directly impact the material's properties. aps.orgcapes.gov.brresearchgate.net

The transport properties of charge carriers are fundamental to the performance of semiconductor devices. Studies on epitaxial YbN thin films have revealed significant details about carrier mobility and concentration.

Recent research on YbN thin films deposited on (001) MgO substrates demonstrated a high electron mobility of 34.6 cm²/V·s at a temperature of 50 K. researchgate.net Another study reported a high room-temperature electron mobility of 23.1 cm²/V·s for YbN films on the same substrate. researchgate.net The mobility was observed to decrease as the temperature increases, a behavior attributed to dislocation and acoustic phonon scattering. researchgate.net The carrier concentration in these films remains high and is nearly constant with respect to temperature changes. researchgate.net Earlier work on bulk single crystals reported a carrier concentration of about 10²⁰ carriers/cm³ and an effective carrier mass of approximately 2.2 times the electron mass (m_e). aps.orgcapes.gov.brosti.gov This high carrier concentration could be influenced by nitrogen vacancies, which act as strong dopants in rare-earth nitrides. researchgate.net

Table 1: Reported Electronic Properties of Ytterbium Nitride (YbN)

PropertyReported ValueSample TypeSource(s)
Electronic Nature SemiconductorThin Film wgtn.ac.nz, researchgate.net
Self-compensated SemimetalBulk Crystal aps.org, iiste.org
Optical Absorption Onset ~1.5 eVThin Film wgtn.ac.nz, researchgate.net
Carrier Concentration ~10²⁰ cm⁻³Bulk Crystal aps.org, researchgate.net, capes.gov.br
High, nearly constant vs. TempThin Film researchgate.net
Carrier Mobility 34.6 cm²/V·s (at 50 K)Thin Film on MgO researchgate.net
23.1 cm²/V·s (Room Temp)Thin Film on MgO researchgate.net
Effective Mass ~2.2 m_eBulk Crystal aps.org, capes.gov.br, osti.gov

The unique electronic and magnetic properties of rare-earth nitrides, including YbN, stem from their localized and strongly correlated 4f-electrons. researchgate.netresearchgate.net In YbN, the Yb ion is predominantly trivalent (Yb³⁺), which has a 4f¹³ configuration, meaning there is one hole in the otherwise full 4f shell. iiste.orgwgtn.ac.nz

The interaction between these localized 4f electrons and the delocalized band electrons gives rise to interesting physical phenomena. It has been proposed that YbN is likely a Kondo system, rather than a heavy fermion material. aps.orgcapes.gov.brresearchgate.net The Kondo effect, or in a dense compound, the Kondo lattice, describes the scattering of conduction electrons by magnetic impurities, leading to a characteristic change in resistivity at low temperatures. Studies of ytterbium monopnictides (YbX, where X = N, P, As) suggest that the strength of the Kondo interaction decreases from YbAs to YbP and to YbN. researchgate.net This strongly correlated electron behavior is fundamental to understanding the material's combined semiconducting and magnetic properties. researchgate.net

Carrier Mobility and Concentration Studies in YbN Thin Films

Intrinsic Magnetic Order and Spin Physics

The magnetic properties of YbN are a key area of research, particularly because they diverge from the trends observed in other compounds within the rare-earth nitride series.

While most rare-earth nitrides are ferromagnetic semiconductors, this compound is unique in that it exhibits an antiferromagnetic ground state. researchgate.netwgtn.ac.nzdntb.gov.ua Magnetic susceptibility measurements on YbN thin films show a temperature dependence that follows the Curie-Weiss law, revealing a negative Curie-Weiss temperature (θ) of -93 ± 3 K. wgtn.ac.nz This negative value is a clear indicator of antiferromagnetic exchange interactions between the magnetic moments of the Yb³⁺ ions. wgtn.ac.nz

From these measurements, an effective magnetic moment of 4.5 ± 0.1 Bohr magnetons (μB) per Yb³⁺ ion has been calculated, which is in agreement with the expected free-ion value. wgtn.ac.nz This finding of antiferromagnetism in modern thin-film studies is consistent with earlier observations on bulk samples. wgtn.ac.nz The strength of this magnetic exchange interaction is thought to increase in the ytterbium pnictide series from YbAs to YbP and to YbN. researchgate.net While one source mentions ferromagnetic properties at low temperatures, the preponderance of detailed scientific investigations confirms that YbN is an intrinsic antiferromagnetic semiconductor. ontosight.airesearchgate.netwgtn.ac.nz

Table 2: Reported Magnetic Properties of this compound (YbN)

PropertyReported ValueIndicationSource(s)
Magnetic Ordering AntiferromagneticGround State wgtn.ac.nz, researchgate.net, dntb.gov.ua
Curie-Weiss Temp (θ) -93 ± 3 KAntiferromagnetic Exchange wgtn.ac.nz
Effective Moment (μ_eff) 4.5 ± 0.1 μB / Yb³⁺ ionConsistent with Yb³⁺ free-ion wgtn.ac.nz

Spin-Charge Coupling and its Implications for Spintronic Relevance in YbN

This compound (YbN) has emerged as a material of significant interest within the field of spintronics, largely due to the intricate interplay between the spin and charge of its electrons. This relationship, known as spin-charge coupling, is fundamental to the development of spintronic devices which aim to utilize the spin of the electron in addition to its charge. ifpan.edu.pl The unique electronic and magnetic properties of YbN, a rare-earth nitride, stem from its localized and strongly correlated 4f-electrons. researchgate.netresearchgate.net

Unlike many other rare-earth nitrides that exhibit ferromagnetism, YbN is distinguished by its antiferromagnetic ground state. researchgate.netresearchgate.netresearchgate.net This property, combined with its semiconducting nature, makes YbN a unique candidate for spintronic applications. researchgate.net The coupling of spin and charge in such a material opens up possibilities for controlling electrical properties through spin manipulation and vice versa. ifpan.edu.pl

The potential for YbN in spintronics is underscored by the broader research into rare-earth nitrides for creating spin-dependent phenomena. wgtn.ac.nz For instance, the demonstration of a spin-filter Josephson junction using a thin layer of gadolinium nitride (GdN) highlights the potential of this class of materials in creating highly spin-polarized currents. wgtn.ac.nz The investigation into YbN's spin-charge coupling is a crucial step towards realizing similar advanced spintronic functionalities. The interplay between the material's antiferromagnetism and its semiconductor properties suggests that external electric or magnetic fields could modulate both charge transport and spin orientation, a key requirement for the development of spin-based transistors and other logic devices. ifpan.edu.plaps.org

Magnetic Anisotropy in YbN-Containing Films

Magnetic anisotropy, the dependence of a material's magnetic properties on the direction of an applied magnetic field, is a critical parameter for the functionality of spintronic devices. In thin films containing this compound, this anisotropy can be influenced by several factors, including the crystal structure and the charge distribution around the Yb³⁺ ions.

The growth direction of nanostructures, such as nanorods, can lead to significant magnetic anisotropy. For instance, in InGaN:Yb nanorods, a higher magnetization is observed in the out-of-plane direction compared to the in-plane orientation. researchgate.net This is attributed to the preferential growth direction of the nanorods. researchgate.net

Furthermore, the electric field generated by the charge distribution surrounding the rare-earth ion, known as the crystal field, in conjunction with the point-symmetry of the crystal lattice, can induce a large magnetic anisotropy. researchgate.net This effect is a characteristic feature of rare-earth ions due to the interaction of the crystal field with the 4f electrons. researchgate.net The ability to tune magnetic anisotropy is essential for applications such as magnetic data storage and spintronic sensors. Research on bilayer films has demonstrated that atomic steps on a substrate can induce an in-plane uniaxial magnetic anisotropy, providing a method to control the spin orientation at the atomic scale. nih.gov While this specific study did not involve YbN, the principles of using substrate-induced strain and symmetry breaking to tailor magnetic anisotropy are broadly applicable to thin film systems, including those containing YbN. nih.govmit.edu

Table 1: Magnetic Anisotropy in Yb-Doped Nanorods

Measurement Orientation Magnetic Behavior Relative Magnetization
In-Plane Ferromagnetic-like hysteresis Lower
Out-of-Plane Ferromagnetic-like hysteresis Higher (approx. 2x in-plane at 300 mT)

Data derived from studies on InGaN:Yb nanorods, demonstrating the principle of growth-induced magnetic anisotropy. researchgate.net

Optoelectronic Response and Photonic Characteristics

Absorption and Emission Mechanisms in YbN

The optical properties of this compound are characterized by specific absorption and emission processes rooted in its electronic structure. YbN exhibits an absorption onset at approximately 1.5 eV, which is indicative of its semiconducting nature. researchgate.net This absorption corresponds to the energy required to excite an electron from the valence band to the conduction band.

In the context of Yb³⁺ ions within a host material, the luminescence process is often sensitized by a ligand or the host lattice itself. The process typically involves:

Ligand-centered absorption: A broad absorption of light by the surrounding ligand. nih.gov

Intersystem crossing: The excited ligand transitions from a singlet state (S₁) to a triplet state (T₁). nih.gov

Energy transfer: The energy is non-radiatively transferred from the ligand's triplet state to the Yb³⁺ ion, exciting it. nih.gov

Yb³⁺ emission: The excited Yb³⁺ ion then relaxes by emitting a photon, typically in the near-infrared (NIR) region. nih.gov

For instance, a ytterbium complex, Yb(DPPDA)₂, shows characteristic emission peaks at 975 nm and 1011 nm, which are assigned to the ²F₅/₂ → ²F₇/₂ transition of the Yb³⁺ ion. nih.gov The excitation spectrum for this emission overlaps significantly with the UV-Vis absorption spectrum of the complex, indicating an efficient energy transfer from the ligand to the ytterbium ion. nih.gov In some systems, an internal redox mechanism may occur instead of or in addition to the energy transfer process. nih.gov

The study of single defects in hexagonal boron nitride (h-BN) provides insights into the complexity of absorption and emission mechanisms. aps.org While not directly on YbN, this research highlights that the absorption and emission dipoles can be misaligned, suggesting that the optical cycle may involve intermediate electronic states rather than a simple two-level system. aps.org This complexity could also be relevant for understanding the detailed optoelectronic behavior of defect centers in YbN.

Luminescence Quenching and Lifetime Dynamics of Yb³⁺ Ions in Nitride Hosts

The efficiency of luminescence from Yb³⁺ ions in nitride and other hosts is significantly impacted by quenching processes and the dynamics of the excited state lifetime. Luminescence quenching refers to any process that decreases the intensity of fluorescence, and it can occur through various mechanisms. rose-hulman.edu

One major cause of quenching is the interaction with high-frequency oscillators, such as X-H (where X can be C, N, or O) bonds, present in the ligands or solvent. nih.gov These vibrations can provide a non-radiative pathway for the de-excitation of the Yb³⁺ ion, thus reducing the luminescence quantum yield. nih.gov Encapsulating the Yb³⁺ ion within a protective coordination sphere that shields it from such quenchers is a common strategy to enhance luminescence. nih.gov

Concentration quenching is another important factor. At low Yb³⁺ concentrations, the ions are relatively isolated, and the absorbed energy is efficiently re-emitted as light. researchgate.net However, as the concentration increases, the distance between Yb³⁺ ions decreases, leading to stronger interactions. researchgate.net This can result in energy migration between ions and eventual transfer to quenching sites or non-radiative decay through cross-relaxation, leading to a decrease in luminescence intensity and a shortening of the excited state lifetime. researchgate.net

The lifetime of the excited state (τ) is a crucial parameter for characterizing these dynamic processes. In the absence of quenching, the lifetime is at its maximum (τ₀). Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quenching agent, providing a non-radiative decay path. rose-hulman.edulibretexts.org The relationship between the fluorescence intensities (F₀ and F) and lifetimes (τ₀ and τ) in the absence and presence of a quencher at concentration [Q] is described by the Stern-Volmer equation:

F₀/F = 1 + k_q * τ₀ * [Q] = 1 + K_D * [Q] rose-hulman.edu τ₀/τ = 1 + k_q * τ₀ * [Q] libretexts.org

where k_q is the bimolecular quenching rate constant and K_D is the Stern-Volmer quenching constant. rose-hulman.edulibretexts.org

In nitride hosts, the selection of the host material itself is critical. For example, Yb³⁺-doped LaSi₃N₅ phosphors have been developed to achieve near-infrared emission upon excitation of a low-energy charge transfer band. researchgate.net The thermal stability of the luminescence is also a key consideration, as thermal quenching can occur at elevated temperatures. In ZnO, a host for Yb³⁺, luminescence can be quenched at higher implantation temperatures due to the precipitation of Yb ions. mdpi.com

Energy Transfer Processes in Doped YbN Systems

Energy transfer is a fundamental process in doped YbN systems, particularly when co-doped with other rare-earth ions. This process is crucial for applications such as upconversion lasers and spectral converters. The efficiency and mechanism of energy transfer depend on the host material and the concentration of the dopant ions. aps.org

In systems co-doped with ions like erbium (Er³⁺) or thulium (Tm³⁺), Yb³⁺ typically acts as a sensitizer. Due to its large absorption cross-section around 980 nm, Yb³⁺ can efficiently absorb pump energy and then transfer it to the co-dopant ion. researchgate.net This is the primary mechanism for populating the excited states of the activator ion in many Er/Yb and Tm/Yb co-doped systems. researchgate.netresearchgate.net

The dynamics of energy transfer have been quantitatively studied in various fluoride (B91410) crystals co-doped with Yb³⁺ and Tm³⁺. aps.org These studies show that the efficiency of the Yb³⁺ → Tm³⁺ energy transfer is highly dependent on the host crystal, with KY₃F₁₀ showing higher efficiency than LiYF₄ or BaY₂F₈. aps.org The energy transfer parameters are also dependent on the concentrations of the co-dopants and can be modeled using migration-assisted energy transfer models. aps.org

In Er/Yb co-doped fibers, at high pump powers, an "energy transfer bottleneck" can occur where the pumping rate of Yb³⁺ exceeds the rate of energy transfer to Er³⁺, leading to an increase in the Yb³⁺ inversion and potentially parasitic lasing from Yb³⁺. soton.ac.uk Models that consider the existence of isolated Yb³⁺ ions, which are not closely coupled to Er³⁺ ions, have been developed to better explain the observed experimental behaviors at high powers. soton.ac.uk

Plasmonic Resonances and Epsilon-Near-Zero (ENZ) Phenomena in YbN

Recent research has unveiled the exciting plasmonic properties of this compound, particularly the existence of plasmonic resonances and epsilon-near-zero (ENZ) phenomena. researchgate.netresearchgate.netresearchgate.net Plasmonics deals with the interaction of light with the collective oscillations of free electrons in a material, known as plasmons. Materials exhibiting a negative real part of their dielectric permittivity are considered plasmonic.

Epitaxial thin films of YbN have been shown to exhibit a crossover from a positive to a negative real part of their dielectric permittivity in the short-wavelength infrared region, specifically around 1900–1950 nm. researchgate.netresearchgate.netresearchgate.net This crossover point, where the real part of the permittivity is close to zero, is known as the epsilon-near-zero (ENZ) resonance. researchgate.netresearchgate.net The ENZ phenomenon gives rise to unique optical properties, including strong field enhancement and confinement. arxiv.orgpurdue.edu

The ENZ wavelength in YbN is directly related to its high carrier concentration. researchgate.net This property is tunable, as demonstrated in other nitride materials like scandium nitride (ScN), where changes in carrier concentration can shift the ENZ resonance. researchgate.net The ability to engineer the ENZ wavelength makes YbN a promising material for various photonic applications.

The ENZ mode in a thin film is typically oriented out-of-plane and cannot be excited by light at normal incidence. arxiv.org However, it can be coupled with other resonant modes, such as gap plasmons in a metal-insulator-metal structure, leading to strong light-matter interactions. arxiv.org

The coexistence of a high thermoelectric power factor and infrared plasmonics in YbN marks a significant advancement, suggesting its potential for integrated thermoelectric and plasmonic devices. researchgate.netresearchgate.net This combination of properties is rare and positions YbN as a versatile material for future energy and photonic technologies.

Table 2: Properties of this compound (YbN) Thin Films

Property Value / Observation Reference
Crystal Structure Rocksalt researchgate.net
Magnetic Ground State Antiferromagnetic researchgate.netresearchgate.netresearchgate.net
Electronic Nature Semiconductor researchgate.net
Absorption Onset ~1.5 eV researchgate.net
Epsilon-Near-Zero (ENZ) Wavelength ~1900–1950 nm researchgate.netresearchgate.netresearchgate.net
Thermoelectric Power Factor at 750 K ~1.9 mW/mK² researchgate.netresearchgate.net

This table summarizes key properties of YbN thin films based on recent research findings.

High Pressure Behavior and Structural Phase Transitions of Ytterbium Nitride

Pressure-Induced Structural Transformations in YbN (e.g., NaCl (B1) to Body Centered Tetragonal (BCT) phase transitions)

Theoretical studies and experimental investigations have explored the pressure-induced structural phase transitions in YbN. iiste.orgiiste.org One prominent transition predicted by an improved interaction potential model (IIPM) is from the initial NaCl (B1) phase to a body-centered tetragonal (BCT) phase at high pressure. iiste.orgiiste.org This transition is identified as a first-order phase transition, characterized by a discontinuity in the pressure-volume phase diagram. iiste.org

Another theoretical study, employing the full potential linear augmented plane wave plus local orbitals (FP-LAPW+lo) approach within density functional theory (DFT), suggests a different pathway. aip.orgresearchgate.netaip.org This model predicts a first-order structural transition from the NaCl (Fm-3m) structure to a cesium chloride (CsCl or B2) structure (space group Pm-3m) at approximately 51.73 GPa. aip.orgaip.org Upon further compression, a subsequent transition to a body-centered tetragonal (BCT) phase is predicted at around 79.56 GPa. aip.orgresearchgate.netaip.org

It is worth noting that for yttrium nitride (YN), a related non-4f-nitride compound, a post-rock-salt phase transition to a B10 structure, identical to a high-pressure phase of barium oxide (BaO), was experimentally observed starting at 116 GPa. acs.orgnih.gov This transition was found to occur before a potential transition to the B2 phase. acs.orgnih.gov

Theoretical Prediction and Experimental Verification of High-Pressure Phases of YbN

The high-pressure phases of YbN have been a subject of both theoretical modeling and experimental investigation. iiste.orgaip.orgresearchgate.netiiste.org Theoretical predictions have been made using various computational methods. An improved interaction potential model (IIPM) has been used to study the structural and elastic properties, predicting a transition from the NaCl (B1) to a body-centered tetragonal (BCT) phase. iiste.orgiiste.org The results from this model are reported to show good agreement with available experimental data. iiste.orgiiste.org

Another theoretical approach using the full potential-augmented plane wave + local orbital (FP-APW+lo) method within the WIEN2k code has also been employed to compute the structural properties of YbN under high pressure. iiste.org Furthermore, density functional theory (DFT) calculations using the generalized gradient approximation (GGA) have predicted a transition sequence from the B1 phase to the B2 (CsCl-type) phase at 51.73 GPa, followed by a transition to the BCT phase at 79.56 GPa. aip.orgresearchgate.netaip.org

Experimental verification of these predicted phases is crucial. While theoretical studies provide valuable insights, experimental data under high-pressure conditions are necessary for confirmation. For instance, in the related compound yttrium nitride (YN), high-pressure experiments using a diamond anvil cell revealed a transition to a B10 structure, which was consistent with theoretical enthalpy calculations showing this transition to be more favorable than the B1 to B2 transition. acs.orgnih.gov

Table 1: Theoretical Predictions for High-Pressure Phase Transitions in YbN

Initial Phase (Ambient)Predicted High-Pressure Phase(s)Transition Pressure (GPa)Theoretical Method
NaCl (B1)Body Centered Tetragonal (BCT)~82Improved Interaction Potential Model (IIPM) iiste.org
NaCl (B1)CsCl (B2)51.73FP-LAPW+lo (DFT-GGA) aip.orgaip.org
CsCl (B2)Body Centered Tetragonal (BCT)79.56FP-LAPW+lo (DFT-GGA) aip.orgaip.org

Volume Collapse and Elastic Properties of YbN under Compression

The application of high pressure induces significant changes in the volume and elastic properties of YbN. The pressure-induced phase transitions are accompanied by a sudden reduction in volume, known as volume collapse. iiste.orgiiste.org

Theoretical calculations using an improved interaction potential model (IIPM) predict a volume collapse of 4.3% during the B1 to BCT phase transition in YbN. iiste.org This volume discontinuity is a characteristic feature of a first-order phase transition. iiste.org The study of the pressure-volume equation of state is critical for understanding the physical and chemical phenomena that occur under high pressure. researchgate.net

The elastic constants of YbN, which describe its response to mechanical stress, are also significantly affected by pressure. These properties are crucial for understanding the thermodynamic behavior and equation of state of the material. researchgate.net Theoretical models have been employed to calculate the elastic constants at various pressures. iiste.orgijater.com The stability of the crystal structure under pressure can be assessed by examining the behavior of these elastic constants. researchgate.net For instance, studies on similar compounds like thorium nitride (ThN) have investigated the pressure dependence of the three independent elastic constants for a cubic system (C11, C12, and C44). ijater.com

Table 2: Predicted Volume Collapse and Elastic Properties of YbN

ParameterPredicted ValueConditionsTheoretical Method
Volume Collapse (B1 → BCT)4.3%At phase transition (~82 GPa)Improved Interaction Potential Model (IIPM) iiste.org

Role of f-Electron Delocalization under Extreme Pressure Conditions in YbN

The behavior of YbN under extreme pressure is intrinsically linked to the nature of its 4f electrons. iiste.org In many rare-earth compounds, these f-electrons are highly localized at ambient pressure. However, under compression, they can become delocalized, leading to significant changes in structural, physical, and chemical properties. inoe.ro This pressure-induced delocalization is a key factor in understanding the phase transitions and electronic structure modifications in YbN. iiste.org

The Yb ion in YbN is predominantly trivalent, possessing one 4f hole. iiste.org The application of pressure can alter the energy bands, potentially leading to inter-band electron and valence transitions. inoe.ro The possibility of a pressure-induced quantum mixing between divalent (4f¹⁴) and trivalent (4f¹³) configurations has been observed in elemental ytterbium and is a potential phenomenon in its compounds as well. researchgate.net This change in the electronic state, from localized to itinerant, is a central aspect of the physics of rare-earth compounds under high pressure. inoe.ro While direct spectroscopic evidence for f-electron delocalization in YbN under pressure is a complex area of study, theoretical models often incorporate these effects to accurately predict high-pressure behavior. iiste.orgresearchgate.net

Thermally Induced Structural Phase Transitions and Their Spectroscopic Signatures in Yb-Containing Compounds

While the primary focus is on pressure-induced transitions in YbN, thermally induced phase transitions in other ytterbium-containing compounds provide valuable context for understanding the interplay of temperature, structure, and electronic properties. Spectroscopic techniques are powerful tools for detecting and characterizing these transitions.

For example, in Yb₂Pd₂Cd, a structural phase transition from a high-temperature Mo₂B₂Fe-type structure to a new low-temperature structure was observed around 150 K through temperature-dependent X-ray diffraction. nih.gov In YbPd₂Al₃, a mixed-valent compound, a transition to an almost fully divalent state below 110 K is observed, accompanied by a clear increase in the c lattice parameter. nih.gov

Spectroscopic methods can reveal the signatures of these transitions. For instance, in Yb-implanted GaN, high-pressure, low-temperature optical measurements, specifically luminescence spectroscopy, have been used to determine the pressure dependence of the Yb³⁺ energy levels and changes in the spin-orbit coupling coefficient. nih.gov In DyScO₃ and GdScO₃, temperature-dependent Raman spectroscopy showed a monotonous decrease in the wavenumber of phonon modes with increasing temperature, indicating the absence of a phase transition within the studied range but suggesting a trend towards a more cubic structure at higher temperatures. arxiv.org Similarly, in LiInCr₄O₈, pressure-dependent Raman and infrared spectroscopy revealed a blue-shift of phonon modes and crystal field excitations, with splitting of certain modes indicating structural distortions and phase transitions. mdpi.com In Gd₂Hf₂O₇:Eu³⁺, photoluminescence spectroscopy, particularly the asymmetry ratio, Stark splitting, and lifetime of the Eu³⁺ ions, served as a sensitive probe for a thermally induced disorder-to-order phase transition. acs.org Finally, in the quantum-spin-ice candidate Yb₂Ti₂O₇, measurements of sound velocity and attenuation as a function of temperature revealed a pronounced thermal hysteresis and a peak in the specific heat, suggesting a first-order phase transition at approximately 0.17 K. researchgate.net

These examples highlight how various spectroscopic techniques can provide detailed information about structural and electronic changes during thermally induced phase transitions in ytterbium-containing materials.

Defect Engineering, Doping, and Alloying Strategies for Ytterbium Nitride

Control and Introduction of Native Defects (e.g., Vacancies) in YbN

The control and introduction of native defects, such as vacancies, in Ytterbium Nitride (YbN) and related nitride materials are crucial for tailoring their physical properties. The formation energy of these defects, and thus their concentration, is highly dependent on the chemical potential of the constituent elements, which can be controlled during the synthesis and post-processing steps.

In nitride semiconductors, nitrogen vacancies (V_N) often act as donors. osti.gov Their formation can be influenced by the growth or annealing environment. For instance, annealing in a nitrogen-deficient atmosphere or at high temperatures can promote the creation of nitrogen vacancies. Conversely, annealing in a nitrogen-rich environment, such as in ammonia (B1221849) (NH₃) at high temperatures, can help to reduce the concentration of these vacancies. researchgate.net

The introduction of vacancies can also be achieved through ion implantation. This technique allows for a controlled way to introduce defects, although it often requires a subsequent annealing step to recover the crystal structure and activate the desired defect-related properties. researchgate.netjos.ac.cn The type and concentration of native defects can significantly impact the material's electronic and magnetic properties. For example, in some systems, oxygen vacancies have been found to stabilize a quantum spin liquid phase, while their elimination through oxygen annealing leads to a ferromagnetic ground state. nih.gov While this specific finding is for an oxide material, it highlights the critical role that vacancy control plays in determining the magnetic behavior of materials.

In the broader context of III-nitride semiconductors, the formation energies of native defects like cation and anion vacancies are critical in determining their electrical properties and their tendency to compensate for dopants. osti.gov For instance, the formation energy of nitrogen vacancies can be low under certain conditions, making them a prevalent native defect that can influence the material's conductivity. osti.gov

Rare-Earth Doping in YbN Systems (Self-Doping and Co-doping)

Doping this compound (YbN) with other rare-earth (RE) elements, or co-doping, is a strategy employed to modify and enhance its intrinsic properties for various applications. This approach can influence the material's optical, magnetic, and electronic characteristics.

Self-Doping: While "self-doping" in the context of YbN isn't extensively documented in the provided results, the concept generally refers to creating defects (like vacancies or interstitials) of the constituent elements to alter the charge carrier concentration. For instance, creating nitrogen vacancies in YbN would introduce excess electrons, effectively n-doping the material.

Co-doping: Co-doping involves introducing one or more additional elements alongside the primary dopant (in this case, Yb) into a host material. This technique is often used to enhance the properties of the primary dopant or to introduce new functionalities.

For instance, co-doping with other rare-earth ions can enhance the luminescence properties of Yb³⁺. The combination of Yb³⁺ with other rare earths like Er³⁺, Tm³⁺, Ho³⁺, and Ce³⁺ has been shown to improve up-conversion processes in various host materials. scielo.brmdpi.com In some cases, co-doping can also improve the incorporation and optical activation of the primary rare-earth ion. researchgate.net

In the context of photocatalysis, co-doping titania (TiO₂) with ytterbium and nitrogen has been shown to create a significant number of intrinsic defects, such as trapped electrons in oxygen vacancies. rsc.org This co-doping strategy extends the light absorption of the material into the visible and infrared regions. rsc.org Similarly, co-doping of V₂O₅ with holmium (Ho) and ytterbium (Yb) has been shown to enhance its photocatalytic properties. nih.gov

The following table summarizes examples of co-doping in various material systems involving ytterbium:

Host MaterialCo-dopant(s)Observed Effect
Zinc Oxide (ZnO)Erbium (Er)Tuning of structural, optical, and electrical properties. mdpi.com
Glass-CeramicsErbium (Er)Enhanced up-conversion efficiency. mdpi.com
Titania (TiO₂)Nitrogen (N)Creation of intrinsic defects, extended light absorption. rsc.org
Vanadium Pentoxide (V₂O₅)Holmium (Ho)Enhanced photocatalytic efficiency. nih.gov
Silicon Nanowires (SiNWs)Yttrium (Y)Improved Near Infra-Red (NIR) photoluminescence emission. researchgate.net

Alloying of this compound with Other Transition Metal Nitrides (e.g., (Ti,Yb)N, Al(Ga)N:Yb)

Alloying this compound (YbN) with other transition metal nitrides is a key strategy to engineer its material properties for specific applications, particularly for protective coatings and optoelectronic devices. This approach involves forming solid solutions where ytterbium atoms substitute some of the host metal atoms in the nitride lattice.

(Ti,Yb)N: Ytterbium mononitride (YbN) shares the same B1 (NaCl-type) crystal structure as titanium nitride (TiN), making them suitable for forming solid solutions. researchgate.net The alloying of YbN into TiN aims to improve the hardness and other mechanical properties of TiN coatings through solid-solution hardening. researchgate.net Studies have shown that (Ti₁₋ₓYbₓ)N thin films can be synthesized as single-phase solid solutions. researchgate.net While a significant improvement in hardness was not observed in one study, the optical properties of the films changed noticeably with increasing ytterbium content, shifting the color from gold to copper to silver. researchgate.net

Al(Ga)N:Yb: Ytterbium has been investigated as a dopant in III-nitride semiconductors like Gallium Nitride (GaN) and Aluminum Nitride (AlN), as well as their alloy, Aluminum Gallium Nitride (AlGaN). The primary interest in Yb-doping of these materials lies in their potential for optoelectronic and spintronic applications.

In GaN, Yb³⁺ ions can be introduced via ion implantation, and they are believed to substitute the Ga sites. researchgate.net These Yb-doped GaN epilayers exhibit characteristic near-infrared luminescence in the 970-1050 nm range, originating from the intra-4f shell transitions of Yb³⁺ ions. researchgate.netresearchgate.net Furthermore, Yb-implanted GaN has shown room-temperature ferromagnetism, with the magnetic moment being dependent on the conductivity type of the GaN host material (n-type, p-type, or unintentionally doped). jos.ac.cnresearchgate.netjos.ac.cn The effective magnetic moment per Yb atom has been reported to be as high as 1.60 µB/Yb in p-type GaN. jos.ac.cnjos.ac.cn

In AlN, theoretical studies using density functional theory (DFT) have investigated the properties of Yb-doped AlN (Al₁₋ₓYbₓN). worldscientific.comresearchgate.net These studies predict that Yb atoms preferentially substitute Al sites and that the resulting material exhibits semiconductor behavior with a ferromagnetic ordering of Yb ions. worldscientific.comresearchgate.net The magnetic moment is primarily due to the Yb ion. worldscientific.comresearchgate.net

The following table summarizes key findings on the alloying of YbN with other transition metal nitrides:

Alloy SystemSynthesis MethodKey Findings
(Ti,Yb)NPulsed Laser DepositionForms single-phase solid solution; color changes with Yb content. researchgate.net
GaN:YbIon ImplantationNIR luminescence; room-temperature ferromagnetism. researchgate.netjos.ac.cnresearchgate.netjos.ac.cn
AlN:YbDFT CalculationsYb substitutes Al sites; predicted to be a ferromagnetic semiconductor. worldscientific.comresearchgate.net
TiAlN:YbCathodic Arc Physical Vapor DepositionImproves corrosion resistance; hardness decreases with increasing Yb content. psu.edupsu.edu

Impact of Doping and Alloying on Electronic, Magnetic, and Optical Phenomena in YbN Materials

Doping and alloying have a profound impact on the electronic, magnetic, and optical properties of this compound (YbN) and related materials. These modifications are crucial for tailoring the material for specific technological applications.

Electronic Properties: Doping can significantly alter the electronic structure of the host material. For instance, doping a semiconductor can introduce new energy levels within the band gap, thereby changing its conductivity. Increasing the doping concentration can lead to a stronger interaction between the dopant and the host lattice, which can, in turn, modify the band gap. researchgate.net In the case of Yb-doped AlN, theoretical calculations show that the material maintains a semiconductor behavior. worldscientific.comresearchgate.net Alloying YbN with TiN to form (Ti,Yb)N can influence the electronic structure, which is reflected in the change of its optical properties. researchgate.net

Magnetic Properties: The introduction of rare-earth elements like ytterbium, which possess magnetic moments, into a non-magnetic host can induce magnetic ordering. In Yb-doped GaN, room-temperature ferromagnetism has been observed. jos.ac.cnresearchgate.netjos.ac.cn The strength of this ferromagnetism is dependent on the type of GaN used (p-type, n-type, or unintentionally doped), with p-type GaN:Yb exhibiting the strongest ferromagnetic behavior. jos.ac.cnjos.ac.cn Theoretical studies on Yb-doped AlN also predict ferromagnetic ordering. worldscientific.comresearchgate.net The magnetic moment in these systems primarily originates from the Yb³⁺ ions. worldscientific.comresearchgate.netcsic.es The interaction between the f-orbital of the Yb atom and the p-orbital of the N atom is believed to play a role in the observed magnetic properties. worldscientific.comresearchgate.net

Optical Properties: Ytterbium is an optically active ion, and its incorporation into various host materials leads to distinct optical phenomena. Yb³⁺ ions exhibit a characteristic near-infrared (NIR) emission, typically around 980 nm, which corresponds to the ²F₅/₂ → ²F₇/₂ intra-4f transition. researchgate.netresearchgate.netrsc.org This emission has been observed in Yb-doped GaN and other host materials. researchgate.netresearchgate.net The intensity and characteristics of this luminescence can be influenced by temperature and the presence of co-dopants. researchgate.netresearchgate.net For instance, co-doping with other rare-earth elements can enhance the photoluminescence properties. researchgate.net Alloying can also affect the optical properties, as seen in the color change of (Ti,Yb)N films with varying Yb content. researchgate.net

The table below summarizes the impact of doping and alloying on the properties of YbN and related materials:

PropertyEffect of Doping/AlloyingExample System
Electronic Modification of band structure and conductivity.AlN:Yb (semiconducting) worldscientific.comresearchgate.net
Magnetic Inducement of ferromagnetism.GaN:Yb (room-temperature ferromagnetism) jos.ac.cnresearchgate.netjos.ac.cn
Optical Characteristic near-infrared luminescence.GaN:Yb (emission around 980 nm) researchgate.netresearchgate.net
Mechanical Alteration of hardness.TiAlN:Yb (hardness decreases with Yb content) psu.edu
Corrosion Resistance Improvement of corrosion resistance.TiAlN:Yb (enhanced corrosion performance) psu.edu

Advanced Research Applications and Emerging Technologies Utilizing Ytterbium Nitride

Spintronic Device Development and Architecture

Spintronics is a field that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information. ontosight.ai Rare-earth nitrides, including YbN, are being explored for their potential in spintronic devices due to their interesting magnetic properties stemming from localized and strongly correlated 4f-electrons. researchgate.net While many rare-earth nitrides are ferromagnetic, YbN is unique in that it exhibits an antiferromagnetic ground state. researchgate.net

Magnetic tunnel junctions (MTJs) are key components in spintronic devices like non-volatile memory. ontosight.airesearchgate.net An MTJ typically consists of two ferromagnetic layers separated by a thin insulating barrier. arxiv.org The tunneling of spin-polarized electrons through this barrier is central to the operation of these devices. researchgate.net Research has indicated that YbN has potential as a component in MTJs. ontosight.aigoogle.comgoogleapis.com The development of non-volatile memory (NVM) technologies is driven by the need for low-power, high-performance data storage. acm.org Nitride-based memories, such as those using a Silicon-Oxide-Nitride-Oxide-Silicon (SONOS) structure, offer advantages like simpler processing and immunity to certain types of charge loss. nxp.com While research into YbN-specific non-volatile memory is ongoing, the properties of nitrides in general suggest a promising avenue for exploration. zegmetal.commdpi.com

The manipulation and detection of electron spin are fundamental to the operation of spin-based sensors and logic devices. Materials with controllable spin properties are essential for these applications. graphene-flagship.eu Quantum sensing, in particular, leverages the high sensitivity of quantum spin states to external fields. cqt.sg For instance, defects in hexagonal boron nitride have been shown to act as quantum sensors. cqt.sgresearchgate.netnih.gov The unique magnetic properties of YbN, including its antiferromagnetic nature, make it a subject of interest for developing novel spin-based sensors and logic gates. researchgate.net The ability to control and read out spin states is crucial, and research into the coherent spin dynamics of ytterbium ions in other host crystals provides insights into the potential for YbN in these applications. arxiv.orgaps.orgarxiv.org

Magnetic Tunnel Junctions and Non-Volatile Memory Based on YbN

Next-Generation Semiconductor Technologies and Optoelectronic Components

Ytterbium nitride is recognized for its potential in next-generation semiconductor and optoelectronic devices due to its high electrical conductivity and thermal stability. zegmetal.comdataintelo.com

The demand for smaller, faster, and more efficient electronic devices necessitates the development of new materials. zegmetal.com YbN is being explored for its suitability in high-performance electronic components like transistors and capacitors. zegmetal.com Its ability to maintain reliable performance under extreme conditions makes it a key material for future semiconductor technologies. zegmetal.com The integration of novel materials like gallium nitride (GaN) onto silicon CMOS chips is a significant area of research, and similar integration strategies could potentially be applied to YbN-based components to enhance performance. mit.edu

Optoelectronic devices, which involve the interaction of light and electronics, are another promising application area for YbN. dataintelo.com Its luminescent properties are valuable for phosphors used in LEDs and solid-state lighting. zegmetal.com Research on ytterbium-doped gallium nitride (GaN) has shown characteristic Yb3+ ion emission in the near-infrared spectrum, suggesting its suitability for optoelectronic devices operating in this range. researchgate.net Furthermore, the development of photonic integrated circuits (PICs) operating in the UV-visible spectrum is an active area of research. researchgate.netaip.orglaserfocusworld.com Materials like silicon nitride (Si3N4) and aluminum nitride (AlN) are being used to create low-loss waveguides and microresonators for these circuits. researchgate.netoptica.orgoptica.org The optical properties of YbN could potentially be harnessed within such PIC platforms for various applications. zegmetal.com

High-Performance Electronic Components Incorporating YbN

Thermoelectric Energy Conversion Systems

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa. acs.org The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which is related to the Seebeck coefficient, electrical conductivity, and thermal conductivity. acs.orgresearchgate.net Recent research has demonstrated that epitaxial thin films of YbN exhibit a high thermoelectric power factor at elevated temperatures. researchgate.net This is attributed to its high electrical conductivity and a moderately high Seebeck coefficient. researchgate.net These findings suggest that YbN is a promising material for thermoelectric energy conversion systems, particularly for waste heat recovery and power generation in high-temperature environments. researchgate.netresearchgate.netdokumen.pubdntb.gov.uaacs.org

Data Tables

Table 1: Investigated Properties of this compound for Advanced Applications

PropertyRelevance to ApplicationResearch Findings
Magnetic Properties Spintronics, Magnetic SensorsExhibits antiferromagnetic ground state, unlike most ferromagnetic rare-earth nitrides. researchgate.net Potential component in magnetic tunnel junctions. ontosight.ai
Electrical Properties Semiconductors, ElectronicsHigh electrical conductivity and thermal stability. zegmetal.comdataintelo.com Suitable for high-performance electronic components. zegmetal.com
Optical Properties Optoelectronics, PhotonicsShows luminescence, useful for phosphors in LEDs. zegmetal.com Yb-doped GaN shows near-infrared emission. researchgate.net
Thermoelectric Properties Energy ConversionHigh thermoelectric power factor at high temperatures. researchgate.net Promising for waste heat recovery. researchgate.net

High-Efficiency Thermoelectric Generators Utilizing YbN

Catalysis and Electrochemical Applications (e.g., Ytterbium Single-Atom Catalysts on Nitrogen Solid Supports)

Single-atom catalysts (SACs) are at the forefront of catalysis research due to their maximum atom efficiency and well-defined, controllable active sites. samaterials.comemerald.com Ytterbium-based SACs, particularly those on nitrogen-doped solid supports, are being investigated for their potential in crucial electrochemical reactions like the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are vital for energy storage and conversion devices. samaterials.comlithoz.com

Density functional theory (DFT) calculations have been used to study ytterbium single-atom catalysts supported on nitrogen-doped graphene (YbNₓ-gra). lithoz.com These studies indicate that the catalytic efficiency improves with increased nitrogen content in the support. lithoz.commdpi.com The coordination environment of the Yb atom significantly influences the catalyst's electronic structure and, consequently, its activity. mdpi.com

Research has identified specific configurations with high potential. For example, the YbN₄-II catalyst was found to have a low ORR overpotential of 0.42 V. lithoz.com Notably, the YbN₃-IV structure was identified as a promising bifunctional catalyst, with a low OER overpotential of 0.41 V and an ORR overpotential of 0.58 V under acidic conditions. lithoz.com These findings suggest that YbNₓ-gra systems are promising candidates for efficient oxygen electrode catalysts. lithoz.com The strong coordination capability of rare-earth elements like ytterbium makes them particularly interesting for creating novel SACs. samaterials.com

Interactive Table: Calculated Overpotential for YbNₓ-gra Catalysts

Catalyst Configuration Oxygen Reduction Reaction (ORR) Overpotential (V) Oxygen Evolution Reaction (OER) Overpotential (V)
YbN₄-II 0.42 -
YbN₃-IV 0.58 0.41

Quantum Computing Platforms and Advanced Quantum Materials Research Involving YbN

Quantum materials, where quantum effects lead to complex and often emergent phenomena, are foundational for developing new energy and information technologies. spectrumfilaments.com Ytterbium is a key element in this field, particularly for quantum computing. The ¹⁷¹Yb isotope, with its decoupled nuclear spin of I=1/2, is an excellent candidate for encoding high-fidelity qubits. mdpi.commdpi.com Its atomic structure allows for highly coherent metastable states and single-photon Rydberg transitions, which are advantageous for creating fast entangling gates. mdpi.com

While much research focuses on neutral Yb atoms in optical tweezer arrays, the properties of Yb-containing solid-state materials are also being explored. mdpi.comhoganas.com Rare-earth nitrides are being investigated for the development of new quantum devices, such as quantum bits and single-photon sources. researchgate.net The integration of rare-earth ions like Yb³⁺ into crystalline hosts such as thin-film lithium niobate is being pursued to create multi-functional quantum photonic devices capable of generating, storing, and manipulating quantum information. tukorea.ac.kr

Specifically concerning this compound, theoretical research has predicted that a monolayer of YbN could exhibit a quantum anomalous Hall effect, a quantum phenomenon characterized by a quantized Hall resistance in the absence of an external magnetic field. YbN is also recognized as a rare-earth pnictide with an antiferromagnetic ground state, a property stemming from its strongly correlated 4f-electrons, which is of interest for spintronic devices. jbnu.ac.krmemphis.edu

High-Temperature and Extreme Environment Materials Research

Materials capable of withstanding extreme environments—such as high temperatures, rapid thermal changes, and intense radiation—are critical for aerospace, nuclear, and other demanding industries. This compound's refractory nature and high melting point make it a material of interest for these applications. google.com

Research has shown that incorporating ytterbium into other ceramic and nitride systems can significantly enhance their high-temperature performance. For example, silicon nitride ceramics fabricated with ytterbium silicon oxynitride (Yb₄Si₂O₇N₂) as a secondary phase exhibit excellent high-temperature strength. In one study, a material containing 97.6 mol% Si₃N₄ and 2.4 mol% Yb₄Si₂O₇N₂ showed a bending strength of 977 MPa at room temperature and maintained a strength of 484 MPa at 1500°C. This high strength at elevated temperatures is attributed to the presence of the crystalline Yb₄Si₂O₇N₂ phase, which has a high melting point of 1870°C.

Similarly, ytterbium has been used as a dopant to improve the oxidation resistance of coatings for nuclear fuel cladding. Titanium aluminum nitride (TiAlN) coatings doped with low concentrations of ytterbium (e.g., 0.44 at.%) demonstrated superior oxidation resistance at temperatures up to 1200°C compared to undoped coatings. The Yb doping resulted in a lower rate of oxide scale growth and better scale adherence, slowing oxidation kinetics and showcasing the potential of Yb-containing nitrides for accident-tolerant fuel coatings.

Additive Manufacturing and Advanced Materials Engineering with YbN

Advanced materials engineering focuses on developing materials and devices for cutting-edge industrial applications. jbnu.ac.krkhu.ac.kr Additive manufacturing (AM), or 3D printing, is a transformative technology within this field, enabling the fabrication of components with complex geometries that are difficult to produce with traditional methods. mdpi.com

While the direct additive manufacturing of this compound components is still an emerging area, the technologies and principles for 3D printing other high-performance ceramics and nitrides are well-established and applicable. YbN powder, the necessary precursor material, is commercially available and listed for potential use in AM. samaterials.com

Two primary AM techniques are relevant for YbN:

Laser Powder Bed Fusion (LPBF): This process uses a high-power laser to selectively melt and fuse regions of a powder bed. Many commercial LPBF systems utilize an Ytterbium (Yb) fiber laser as the energy source, highlighting a direct technological link. memphis.eduspectrumfilaments.com This method has been used to produce parts from various metals and alloys, including those for high-temperature applications. samaterials.com

Binder Jetting: This technique involves selectively depositing a liquid binding agent onto a powder bed to form a "green" part, which is later densified in a high-temperature sintering furnace. lithoz.com Binder jetting is well-suited for ceramics and does not involve melting during the printing phase, thus avoiding issues like residual stress. The process has been successfully applied to other nitrides, such as Aluminum Nitride (AlN) and Silicon Nitride (Si₃N₄), demonstrating a clear pathway for processing YbN powder.

The development of AM processes for YbN falls under the broader discipline of advanced materials engineering, which seeks to create materials with enhanced properties for applications in electronics, energy, and aerospace. unileoben.ac.at

Varactor Devices and Microwave Resonators based on YbN Systems

A varactor diode, or varicap, is a semiconductor device whose capacitance varies as a function of the reverse voltage applied, making it a crucial component in radio frequency (RF) circuits for applications like frequency modulation and tuning.

Research into the electrical properties of ytterbium-based systems has revealed their potential in this domain. An impedance spectroscopy analysis of a device structure involving ytterbium (specifically, a Yb/ZnS/C device) showed that it is highly attractive for use as a varactor with wide tunability. Furthermore, the same study suggested that the device could be employed as a microwave resonator at frequencies above 1337 MHz. This indicates a potential application for this compound systems in microwave electronics and tunable RF devices.

Q & A

What are the optimal synthesis methods for high-purity Ytterbium nitride (YbN), and how do activation protocols influence yield?

Classification: Basic
Methodological Answer:
High-purity YbN synthesis typically involves direct nitridation of Ytterbium metal under controlled atmospheres. A critical step is the activation of Ytterbium metal, which can be achieved via two methods: (1) mercury chloride treatment to remove surface oxides or (2) dissolution in liquid ammonia followed by vacuum distillation to form a reactive "mirror" of Ytterbium. The latter method avoids mercury contamination and improves yield by 26% in related reactions (e.g., YbCp₂ synthesis) . For reproducibility, ensure precursors (e.g., 6,6-dimethylfulvene) are distilled to eliminate impurities (>15% in commercial samples) and confirm purity via elemental analysis and X-ray diffraction (XRD) .

How can researchers resolve contradictions in reported crystal structures of YbN?

Classification: Advanced
Methodological Answer:
Discrepancies in YbN structural data (e.g., cubic vs. hexagonal phases) often arise from synthesis conditions (temperature, pressure) or impurities. To address this:

  • Use synchrotron-based XRD or neutron diffraction to distinguish subtle phase differences.
  • Cross-validate with X-ray absorption near-edge structure (XANES) to probe local coordination environments of Yb³⁺ ions.
  • Replicate experiments under strictly controlled inert atmospheres (e.g., argon gloveboxes with O₂/H₂O < 0.1 ppm) and document thermal gradients during synthesis .
    Reference computational studies (e.g., density functional theory) to correlate observed phases with thermodynamic stability .

What experimental strategies are effective in analyzing the thermal decomposition pathways of YbN?

Classification: Advanced
Methodological Answer:
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) under inert or reactive gases (e.g., N₂, Ar) can identify decomposition products (e.g., Yb metal, N₂ gas). Key steps:

  • Use high-resolution TGA (sensitivity ±0.1 µg) to detect mass loss events.
  • Pair with in situ Fourier-transform infrared spectroscopy (FTIR) to monitor gaseous byproducts (e.g., NH₃, NOₓ).
  • Compare kinetic data (e.g., activation energy via Kissinger method) with theoretical models to distinguish surface vs. bulk degradation mechanisms .
    Ensure sample homogeneity, as impurities (e.g., YbOₓ) accelerate decomposition .

How should researchers design experiments to probe the electronic properties of YbN?

Classification: Basic
Methodological Answer:
Electronic structure analysis requires a combination of spectroscopic and computational tools:

  • X-ray photoelectron spectroscopy (XPS) to determine Yb oxidation states (e.g., Yb²⁺ vs. Yb³⁺) and N bonding environments.
  • Ultraviolet-visible (UV-Vis) spectroscopy or ellipsometry to measure bandgap energy. For YbN, expect a narrow bandgap (~1.5 eV) due to strong 4f-2p hybridization.
  • Validate with Hall effect measurements to assess carrier concentration and mobility.
    Use single-crystal samples to minimize grain boundary effects, and reference computational results (e.g., GW approximation) to interpret experimental data .

What methodologies address challenges in characterizing YbN thin films for optoelectronic applications?

Classification: Advanced
Methodological Answer:
Thin-film characterization requires:

  • Atomic force microscopy (AFM) or scanning electron microscopy (SEM) to assess surface roughness and grain size.
  • Spectroscopic ellipsometry to determine thickness-dependent optical constants.
  • Van der Pauw method for electrical resistivity measurements, ensuring ohmic contacts (e.g., Pt electrodes) to avoid Schottky barriers.
    For epitaxial films, use reflection high-energy electron diffraction (RHEED) during pulsed laser deposition (PLD) to monitor growth in real time. Cross-correlate with XRD φ-scans to confirm crystallographic orientation .

How can conflicting reports on YbN’s magnetic properties be systematically evaluated?

Classification: Advanced
Methodological Answer:
Magnetic contradictions (e.g., paramagnetic vs. antiferromagnetic behavior) often stem from sample quality or measurement techniques. Resolve this by:

  • Performing SQUID magnetometry under zero-field-cooled (ZFC) and field-cooled (FC) conditions (0.1–7 T, 2–300 K).
  • Conducting neutron scattering to detect long-range magnetic order.
  • Comparing stoichiometric deviations (e.g., Yb:N ratio via energy-dispersive X-ray spectroscopy) across studies.
    Use first-principles calculations to model magnetic interactions and identify dominant exchange mechanisms (e.g., RKKY vs. superexchange) .

What are the best practices for ensuring reproducibility in YbN synthesis and characterization?

Classification: Basic
Methodological Answer:
Reproducibility requires:

  • Documenting activation protocols (e.g., liquid ammonia vs. HgCl₂) and precursor purification steps.
  • Reporting detailed synthesis parameters (temperature ramps, gas flow rates).
  • Including raw data (e.g., XRD patterns, TGA curves) in supplementary materials.
    Adhere to guidelines for experimental reporting, such as those in the Beilstein Journal of Organic Chemistry: provide crystallographic data (CCDC numbers), elemental analysis (C, H, N %), and purity verification methods (e.g., ICP-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.